molecular formula C28H34O9 B150553 Schisantherin C CAS No. 1181216-84-1

Schisantherin C

Cat. No.: B150553
CAS No.: 1181216-84-1
M. Wt: 514.6 g/mol
InChI Key: BKGUPIVDQHHVMV-UHFFFAOYSA-N
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Description

Schisanwilsonin I (CAS 1181216-84-1) is a naturally occurring dibenzocyclooctadiene lignan isolated from the fruits of the plant Schisandra wilsoniana . This compound belongs to a prominent class of specialized metabolites known for their diverse pharmacological potential, which includes documented antiviral activities such as anti-HIV and anti-Hepatitis B Virus (HBV) effects observed in compounds from its source plant . Lignans are the most significant group of bioactive compounds found in the Schisandraceae family, providing a valuable chemical foundation for research into new therapeutic agents . With a molecular formula of C28H34O9 and a molecular weight of 514.6 g/mol, it is provided as a powder with a purity of ≥98% . Schisanwilsonin I is intended for research and further manufacturing applications only. This product is not approved for use in humans or animals and is not intended for diagnostic, therapeutic, or any other clinical purposes.

Properties

IUPAC Name

(9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGUPIVDQHHVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77881-08-4, 58546-55-7, 1181216-84-1, 69176-51-8
Record name Angeloylgomisin P
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77881-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Schisantherin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58546-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S,6R,7S,13aS)-5,6,7,8-Tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-yl (2E)-2-methyl-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181216-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tigloylgomisin P
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69176-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Schisantherin C: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C is a bioactive dibenzocyclooctadiene lignan found predominantly in the fruits of plants belonging to the Schisandra genus. These plants have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. Modern scientific research has identified this compound as one of the key compounds responsible for the therapeutic effects of Schisandra extracts, demonstrating a range of pharmacological activities including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways and biosynthetic origins.

Natural Sources of this compound

This compound is primarily isolated from the fruits of two main species of the Schisandraceae family:

  • Schisandra chinensis (Turcz.) Baill. [1]: Commonly known as the five-flavor berry, this species is a significant source of various bioactive lignans, including this compound.

  • Schisandra sphenanthera Rehd. et Wils. [2][3][4]: This species is also a rich source of this compound and other related lignans. Comparative studies have shown that the concentration of this compound can be significantly higher in S. sphenanthera compared to S. chinensis.[2][5]

While the fruits are the primary source, other parts of the Schisandra plant, such as the stems, may also contain dibenzocyclooctadiene lignans.[6]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The yield of this compound can vary depending on the plant source and the extraction and purification methods employed.

Quantitative Data on this compound Yield
Plant SourceExtraction MethodPurification MethodYield of this compoundReference
Schisandra chinensis fruitsReflux with hot ethanolSolvent extraction and silica gel chromatographyNot explicitly quantified for this compound alone in the cited study, but the study focused on isolating it.[1]
Schisandra chinensisSupercritical Fluid Extraction (SFE) with CO2 and 1% isopropyl alcoholSupercritical Fluid Chromatography (SFC)The study focused on isolating Schisandrin A, but the methodology is applicable to other lignans.[7]
Schisandra sphenantheraNot specifiedNot specifiedWuzhi tablet, a preparation from this plant, contains 7.5 mg of Schisantherin A per tablet, indicating its abundance.[8]
Experimental Protocols for Isolation

This protocol is a conventional and widely used method for the isolation of lignans from Schisandra fruits.

Step 1: Extraction

  • Air-dry and powder the fruits of Schisandra chinensis.

  • Reflux 1 kg of the powdered fruit with hot ethanol (70°C) twice.

  • Filter the ethanol extract and concentrate it under reduced pressure at 60°C using a rotary evaporator to remove the ethanol.

  • The resulting residue is then subjected to solvent extraction using petroleum ether and water. The petroleum ether fraction, which exhibits strong anti-tumor activity, is collected.[1]

Step 2: Silica Gel Column Chromatography

  • The petroleum ether portion is loaded onto a silica gel column (50 x 8 cm i.d.).

  • Elute the column with a solvent system of 15% ethyl acetate in petroleum ether (6.0 L).

  • Collect the fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing this compound.[1]

This method offers a "greener" alternative to traditional solvent extraction, utilizing supercritical CO2.

Step 1: Supercritical Fluid Extraction

  • Coarsely chop 50 grams of dry Schisandra berries.

  • Place the chopped berries in a 100 mL extraction vessel of an SFE system.

  • Perform dynamic extraction for 60 minutes at a total flow rate of 50 g/minute with an extraction pressure of 200 bar.

  • Use a mixture of 99% CO2 and 1% isopropyl alcohol as the extraction solvent.

  • Maintain the extraction temperature at 40°C.

  • This process will yield a concentrated extract solution.[7]

Step 2: Supercritical Fluid Chromatography for Purification

  • The SFE extract can be directly injected into a preparative SFC system.

  • Utilize a suitable column (e.g., for related lignans, an ACQUITY UPC2 BEH C18 column has been used).

  • Employ a gradient elution with CO2 and a modifier solvent (e.g., methanol or ethanol).

  • Monitor the separation using a PDA detector and a mass spectrometer to identify and collect the fraction containing this compound.[7]

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer.

  • Experimental Evidence: Studies have shown that this compound can inhibit the PI3K/AKT/mTOR pathway. This is evidenced by the decreased phosphorylation of key proteins in the pathway, such as PI3K, AKT, and mTOR, in cells treated with this compound.[9][10][11]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth SchisantherinC This compound SchisantherinC->PI3K inhibits SchisantherinC->AKT inhibits SchisantherinC->mTORC1 inhibits

Figure 1: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an antiviral response, primarily through the production of type I interferons (IFNs).

  • Experimental Evidence: Research indicates that this compound can enhance the activation of the cGAS-STING pathway. This leads to increased production of IFN-β and downstream antiviral gene expression, suggesting its potential as an antiviral agent.

cGAS_STING_Pathway Cytosolic_DNA Cytosolic DNA cGAS cGAS Cytosolic_DNA->cGAS cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_beta IFN-β Production pIRF3->IFN_beta SchisantherinC This compound SchisantherinC->STING enhances activation

Figure 2: this compound enhances the cGAS-STING signaling pathway.

Experimental Workflows

Western Blotting for PI3K/AKT/mTOR Pathway Analysis

Western blotting is a standard technique to detect and quantify the expression levels of specific proteins in a sample, making it ideal for studying the phosphorylation status of proteins in a signaling pathway.[9][10][12][13]

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection & Analysis Cell_Culture 1. Cell Culture & Treatment with This compound Cell_Lysis 2. Cell Lysis to Extract Proteins Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE for Protein Separation Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking (e.g., with BSA) Transfer->Blocking Primary_Ab 7. Incubation with Primary Antibody (e.g., anti-p-AKT) Blocking->Primary_Ab Secondary_Ab 8. Incubation with Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Image Analysis & Quantification Detection->Analysis

Figure 3: General workflow for Western blot analysis.

Immunofluorescence for Autophagy Analysis

Immunofluorescence allows for the visualization of the subcellular localization of proteins, which is particularly useful for studying autophagy, where key proteins like LC3 translocate to autophagosomes.[6][14][15][16][17]

Immunofluorescence_Workflow cluster_0 Cell Preparation cluster_1 Fixation & Permeabilization cluster_2 Immunostaining cluster_3 Imaging & Analysis Cell_Seeding 1. Seed Cells on Coverslips Treatment 2. Treat with This compound Cell_Seeding->Treatment Fixation 3. Fixation (e.g., with PFA) Treatment->Fixation Permeabilization 4. Permeabilization (e.g., with Triton X-100) Fixation->Permeabilization Blocking_IF 5. Blocking (e.g., with BSA) Permeabilization->Blocking_IF Primary_Ab_IF 6. Incubation with Primary Antibody (e.g., anti-LC3) Blocking_IF->Primary_Ab_IF Secondary_Ab_IF 7. Incubation with Fluorophore-conjugated Secondary Antibody Primary_Ab_IF->Secondary_Ab_IF Mounting 8. Mounting on Microscope Slides Secondary_Ab_IF->Mounting Imaging 9. Fluorescence Microscopy Mounting->Imaging Analysis_IF 10. Image Analysis (e.g., puncta formation) Imaging->Analysis_IF

Figure 4: General workflow for immunofluorescence analysis.

Biosynthesis of this compound

This compound, as a dibenzocyclooctadiene lignan, is synthesized in plants through the phenylpropanoid pathway. This complex pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, which are the building blocks of lignans.[18][19][20][21]

The likely biosynthetic pathway involves the conversion of coniferyl alcohol to pinoresinol, which is then converted through several intermediates to form the dibenzocyclooctadiene skeleton.[19] Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD).[18][20]

Lignan_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Coniferyl_Alcohol Coniferyl Alcohol (Monolignol) p_Coumaric_Acid->Coniferyl_Alcohol Multiple Steps (4CL, CCR, CAD, etc.) Pinoresinol Pinoresinol (Furofuran Lignan) Coniferyl_Alcohol->Pinoresinol Oxidative Coupling Dibenzocyclooctadiene_Lignans Dibenzocyclooctadiene Lignans (e.g., this compound) Pinoresinol->Dibenzocyclooctadiene_Lignans Further enzymatic conversions

Figure 5: Simplified biosynthetic pathway of dibenzocyclooctadiene lignans.

Analytical Workflow for this compound Quantification

Accurate quantification of this compound in plant extracts and biological samples is crucial for quality control and pharmacokinetic studies. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for this purpose.[22][23][24][25]

UPLC_MS_Workflow cluster_0 Sample Preparation cluster_1 UPLC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis Extraction_Analytics 1. Extraction of Lignans from Matrix Filtration 2. Filtration and Dilution Extraction_Analytics->Filtration Injection 3. Injection into UPLC System Filtration->Injection Chromatography 4. Chromatographic Separation on a C18 Column Injection->Chromatography Ionization 5. Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis 6. Mass Analysis (e.g., Q-TOF or Triple Quadrupole) Ionization->Mass_Analysis Detection_MS 7. Detection of Precursor and Product Ions Mass_Analysis->Detection_MS Peak_Integration 8. Peak Integration and Quantification Detection_MS->Peak_Integration Calibration 9. Calibration Curve Generation Peak_Integration->Calibration Concentration_Calc 10. Concentration Calculation Calibration->Concentration_Calc

Figure 6: General workflow for UPLC-MS/MS quantification of this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its isolation, and insights into its mechanisms of action at the molecular level. The presented experimental workflows and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals interested in further exploring the pharmacological properties and applications of this intriguing lignan. Future research should focus on optimizing isolation techniques to improve yields, further elucidating its complex biological activities, and exploring its potential for clinical applications.

References

Schisantherin C: A Deep Dive into its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Schisantherin C is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis. This natural compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, with a focus on its impact on key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, influencing several critical cellular processes. The primary mechanisms identified to date include the induction of cytotoxicity and apoptosis in cancer cells, modulation of autophagy, induction of cell cycle arrest, and regulation of inflammatory and oxidative stress pathways.

Cytotoxicity and Apoptosis in Cancer Cells

This compound has demonstrated dose-dependent cytotoxic effects across a range of human cancer cell lines. This cytotoxicity is, in part, mediated by the induction of apoptosis, a form of programmed cell death.

Quantitative Data Summary: Cytotoxicity of this compound

Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)Citation(s)
Bel-7402Hepatocellular Carcinoma81.58 ± 1.0648[1]
KB-3-1Nasopharyngeal Carcinoma108.00 ± 1.1348[1]
Bcap37Breast Cancer136.97 ± 1.5348[1]
A549Lung Cancer~10-7072[1]
T47DBreast Cancer (ER+)~10-7072[1]
SK-HEP-1Hepatoma~10-7072[1]
SNU-638Stomach Cancer~10-7072[1]
HCT-15Colon Cancer~10-7072[1]
K562Leukemia~10-7072[1]
HepG2Hepatocellular Carcinoma6.65Not Specified[2]
Hep3BHepatocellular Carcinoma10.50Not Specified[2]
Huh7Hepatocellular Carcinoma10.72Not Specified[2]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from studies investigating the cytotoxic effects of this compound on cancer cells.[1]

  • Cell Seeding: Plate cancer cells (e.g., Bel-7402, KB-3-1, Bcap37) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µM) dissolved in a suitable solvent like DMSO (final concentration ≤ 0.1%). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Experimental Protocol: Hoechst 33258 Staining for Apoptosis

This protocol is based on the observation of apoptotic nuclear morphology induced by this compound.

  • Cell Culture and Treatment: Seed cells on coverslips in a 6-well plate and treat with an effective concentration of this compound (e.g., 75 µM for Bel-7402 cells) for 24 hours.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Staining: Wash the cells again with PBS and stain with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.

  • Washing and Mounting: Wash the cells three times with PBS and mount the coverslips on glass slides using an anti-fade mounting medium.

  • Visualization: Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Regulation of Autophagy via the PI3K/AKT/mTOR Signaling Pathway

This compound has been shown to induce autophagy, a cellular self-degradation process, by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to the activation of autophagy.

Signaling Pathway Diagram: PI3K/AKT/mTOR Inhibition by this compound

PI3K_AKT_mTOR_pathway SchisC This compound PI3K PI3K SchisC->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy

Caption: this compound induces autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: Western Blot for PI3K/AKT/mTOR Pathway Proteins

  • Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR. Also, probe for autophagy markers like Beclin-1 and LC3. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Induction of Cell Cycle Arrest

This compound can arrest the cell cycle at the G0/G1 phase, thereby inhibiting cancer cell proliferation. This effect is concentration-dependent.

Quantitative Data Summary: Effect of this compound on Cell Cycle Distribution in A549 Cells [1]

This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)57.930.511.6
565.325.19.6
1075.018.26.8
20>70DecreasedDecreased
40>70DecreasedDecreased
60>70DecreasedDecreased

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis [1]

  • Cell Treatment: Treat A549 cells with various concentrations of this compound (e.g., 3.75, 7.5, 15, 30, 60 µM) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in 70% ice-cold ethanol and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow: Cell-Based Assays for this compound

experimental_workflow cluster_invitro In Vitro Studies cluster_assays Functional Assays start Cancer Cell Lines treatment Treat with This compound start->treatment cytotoxicity MTT Assay (Cell Viability) treatment->cytotoxicity apoptosis Hoechst Staining (Nuclear Morphology) treatment->apoptosis cell_cycle Flow Cytometry (DNA Content) treatment->cell_cycle autophagy Western Blot (PI3K/AKT/mTOR) treatment->autophagy

Caption: General workflow for in vitro evaluation of this compound's anticancer effects.

Anti-inflammatory and Antioxidant Mechanisms

This compound exhibits anti-inflammatory and antioxidant properties by modulating key signaling pathways involved in these processes.

Signaling Pathway Diagram: Anti-inflammatory and Antioxidant Pathways

anti_inflammatory_antioxidant cluster_inflammatory Inflammatory Stimuli cluster_pathways Signaling Pathways LPS LPS NFkB NF-κB Translocation LPS->NFkB SchisC This compound SchisC->NFkB cAMP cAMP/PKA/CREB SchisC->cAMP ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory Nrf2 Nrf-2 cAMP->Nrf2 AntioxidantEnzymes Antioxidant Enzymes Nrf2->AntioxidantEnzymes

Caption: this compound's dual role in inhibiting NF-κB-mediated inflammation and promoting antioxidant responses.

  • Inhibition of NF-κB Pathway: this compound can inhibit the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines. This leads to a reduction in the inflammatory response.

  • Activation of cAMP/PKA/CREB and Nrf-2 Pathways: this compound can induce the cAMP/PKA/CREB signaling pathway, which in turn activates the transcription factor Nrf-2. Nrf-2 is a master regulator of the antioxidant response, and its activation leads to the expression of various phase II detoxifying and antioxidant enzymes.

Experimental Protocol: Immunofluorescence for NF-κB Nuclear Translocation

  • Cell Culture and Treatment: Grow cells on coverslips and pre-treat with this compound before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips.

  • Microscopy: Visualize the subcellular localization of NF-κB p65 using a fluorescence or confocal microscope. In unstimulated cells, NF-κB is predominantly in the cytoplasm, while in stimulated cells, it translocates to the nucleus. This compound treatment is expected to prevent this translocation.

Conclusion

This compound is a promising natural compound with a multifaceted mechanism of action that makes it a compelling candidate for further investigation, particularly in the context of cancer therapy and inflammatory diseases. Its ability to induce cancer cell death, modulate autophagy, arrest the cell cycle, and suppress inflammation and oxidative stress highlights its therapeutic potential. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full potential of this compound. Further studies are warranted to fully elucidate its complex mechanisms and to evaluate its efficacy and safety in preclinical and clinical settings.

References

The Biosynthesis of Schisantherin C in Schisandra: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Schisandra, a genus of woody vines native to Asia and North America, is a cornerstone of traditional Chinese medicine. The fruits of many Schisandra species are rich in a class of bioactive compounds known as dibenzocyclooctadiene lignans, which are responsible for their diverse pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects. Schisantherin C is a notable member of this family of lignans, and understanding its biosynthesis is crucial for the metabolic engineering of Schisandra for enhanced production of this valuable compound. This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of this compound, including the key enzymes, precursors, and intermediates.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound, like other dibenzocyclooctadiene lignans, is a complex process that can be broadly divided into three main stages:

  • The Phenylpropanoid Pathway: This well-established pathway synthesizes the monolignol precursors from the amino acid phenylalanine.

  • Monolignol Coupling and Lignan Core Formation: This stage involves the stereospecific coupling of monolignols to form the basic lignan skeleton, which is then further modified to create the characteristic dibenzocyclooctadiene ring structure.

  • Late-Stage Modifications: A series of largely putative enzymatic reactions, including hydroxylations, methylations, and acylations, decorate the dibenzocyclooctadiene core to yield the final this compound molecule.

Stage 1: The Phenylpropanoid Pathway

The journey to this compound begins with the essential amino acid L-phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted into coniferyl alcohol, a key monolignol precursor.

Phenylpropanoid_Pathway

The key enzymes in this stage are:

  • PAL: Phenylalanine ammonia-lyase

  • C4H: Cinnamate 4-hydroxylase

  • 4CL: 4-coumarate:CoA ligase

  • C3H: p-coumarate 3-hydroxylase

  • CCoAOMT: Caffeoyl-CoA O-methyltransferase

  • CCR: Cinnamoyl-CoA reductase

  • CAD: Cinnamyl alcohol dehydrogenase

Stage 2: Monolignol Coupling and Dibenzocyclooctadiene Core Formation

This stage is initiated by the oxidative coupling of two coniferyl alcohol molecules. This reaction is mediated by laccases or peroxidases, and the stereochemistry of the resulting dimer is controlled by dirigent proteins (DIRs). In Schisandra, this coupling leads to the formation of (+)-pinoresinol.[1]

Following the formation of pinoresinol, a series of reductive and cyclization reactions, catalyzed by pinoresinol-lariciresinol reductases (PLRs) and cytochrome P450 (CYP) enzymes, are thought to form the dibenzocyclooctadiene skeleton.[2][3]

Lignan_Core_Formation

The key enzymes in this stage are:

  • Dirigent Protein: Controls the stereospecific coupling of monolignols.

  • PLR: Pinoresinol-lariciresinol reductase.

  • SDH: Secoisolariciresinol dehydrogenase.

  • CYP450s: Cytochrome P450 monooxygenases.

Stage 3: Putative Late-Stage Modifications to form this compound

The final stage in the biosynthesis of this compound involves a series of modifications to the dibenzocyclooctadiene core. These reactions are not yet fully characterized but are believed to be catalyzed by a suite of tailoring enzymes, including CYPs, O-methyltransferases (OMTs), and acyltransferases. Based on the structure of this compound, these modifications likely include:

  • Hydroxylations: Addition of hydroxyl groups at various positions on the aromatic rings and the cyclooctadiene ring.

  • Methylations: Addition of methyl groups to hydroxyl groups to form methoxy groups.

  • Formation of the methylenedioxy bridge: A characteristic feature of many Schisandra lignans, likely catalyzed by a specific CYP450 enzyme from the CYP719A or CYP81Q families.[4]

  • Acylation: The addition of an angeloyl group at the C-6 position and a benzoyl group at the C-7 position.

Schisantherin_C_Final_Steps

Quantitative Data

While a complete quantitative profile of the this compound biosynthetic pathway is not yet available, studies have quantified the accumulation of various lignans in different tissues of Schisandra species. This data provides valuable insights into the tissue-specific regulation of the pathway.

LignanPlant PartSpeciesConcentration (mg/100g DW)Reference
Schisantherin A (Gomisin C) FruitS. chinensis0.9 - 9.8[5]
Schisandrin C FruitS. chinensis-[6]
Schisantherin B FruitS. chinensis56.8[5]
Schisandrin FruitS. chinensis166.8[5]
γ-Schisandrin FruitS. chinensis96.2[5]
Gomisin A FruitS. chinensis72.4[5]
Angeloylgomisin H FruitS. chinensis71.6[5]
Total Lignans FruitS. chinensis646.0[5]
Total Lignans LeavesS. chinensis240.7[5]

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relies on a combination of transcriptomics, metabolomics, and functional enzyme characterization. Below are detailed protocols for key experiments cited in the literature.

Protocol 1: Heterologous Expression and Purification of Schisandra chinensis Coniferyl Alcohol Acyltransferase (ScCFAT) in E. coli[7]

ScCFAT_Expression_Workflow

Methodology:

  • Cloning: The coding sequence of ScCFAT is amplified by PCR and cloned into an appropriate E. coli expression vector (e.g., pET series) containing a His-tag.

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Culturing: A single colony of transformed E. coli is inoculated into Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) and grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.2 mM. The culture is then incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 18 hours) to enhance the yield of soluble protein.

  • Harvesting and Lysis: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., PBS), and lysed by sonication on ice.

  • Purification: The cell lysate is centrifuged to pellet the cell debris. The supernatant, containing the soluble His-tagged ScCFAT, is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a low-imidazole buffer to remove non-specifically bound proteins, and the recombinant ScCFAT is then eluted with a high-imidazole buffer. The purity of the protein is assessed by SDS-PAGE.

Protocol 2: In Vitro Enzyme Assay for ScCFAT[7]

Methodology:

  • Reaction Mixture: The enzyme assay is performed in a reaction mixture containing:

    • Purified recombinant ScCFAT protein

    • Acetyl-CoA (acetyl donor)

    • Coniferyl alcohol (substrate)

    • Assay buffer (e.g., 50 mM citric acid, pH 6.0, with 1 mM DTT)

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

  • Reaction Termination and Product Extraction: The reaction is stopped by adding an equal volume of methanol. The mixture is then centrifuged to precipitate the protein.

  • Analysis: The supernatant is analyzed by UPLC or HPLC to detect and quantify the product, coniferyl acetate. A control reaction with a protein extract from E. coli transformed with an empty vector is run in parallel to ensure that the observed activity is due to ScCFAT.

Protocol 3: Functional Characterization of Schisandra chinensis Pinoresinol-Lariciresinol Reductases (ScPLRs)[3]

Methodology:

  • Heterologous Expression: The coding sequences of the candidate ScPLR genes are cloned into an expression vector and expressed in E. coli as described in Protocol 1.

  • Enzyme Assays: The enzymatic activity of the purified recombinant ScPLR proteins is assayed in a reaction mixture containing:

    • Purified ScPLR protein

    • NADPH (cofactor)

    • Substrate: (+)-pinoresinol or (+)-lariciresinol

    • Buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Incubation and Analysis: The reactions are incubated at a suitable temperature (e.g., 30°C) and the products (lariciresinol and secoisolariciresinol) are analyzed by HPLC or LC-MS.

  • Site-Directed Mutagenesis: To identify key amino acid residues for substrate binding and catalysis, site-directed mutagenesis can be performed to change specific amino acids, and the mutant enzymes are then expressed and assayed as described above.

The biosynthesis of this compound in Schisandra is a complex and fascinating pathway that is beginning to be unraveled. While the early stages of the pathway, from phenylalanine to the formation of the initial lignan core, are relatively well understood, the late-stage modifications that lead to the structural diversity of dibenzocyclooctadiene lignans, including this compound, remain largely enigmatic. Future research, focusing on the functional characterization of the candidate CYP450s, O-methyltransferases, and acyltransferases identified through transcriptomic studies, will be crucial to fully elucidate this important biosynthetic pathway. This knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this compound and other valuable medicinal compounds from Schisandra.

References

Methodological & Application

Application Note: High-Efficiency Extraction of Schisantherin C from Schisandra sphenanthera

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Schisandra sphenanthera, a medicinal herb used extensively in traditional Chinese medicine, is a rich source of bioactive dibenzocyclooctadiene lignans.[1] Among these, Schisantherin C is a compound of significant interest due to its diverse pharmacological activities. Lignans from Schisandra species are known to possess anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective properties.[1][2] this compound, in particular, has been identified as a key contributor to the therapeutic effects of S. sphenanthera extracts.[3][4] This document provides detailed protocols for the extraction and purification of this compound and summarizes its known mechanisms of action through key cellular signaling pathways.

Experimental Protocols

Two primary methods are detailed: an optimized Ultrasound-Assisted Solvent Extraction (UASE) for high-efficiency extraction and a conventional multi-solvent partitioning method for systematic fractionation and isolation.

Protocol 1: Ultrasound-Assisted Solvent Extraction (UASE)

This method utilizes ultrasonic waves to accelerate the extraction process, offering high efficiency and reduced extraction times. It is particularly suitable for obtaining crude extracts enriched with lignans and other bioactive components.[5]

Methodology:

  • Material Preparation: Air-dry the fruits of Schisandra sphenanthera and grind them into a fine powder (40-60 mesh).

  • Extraction Setup: Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 150 mL of 85% methanol to the flask, ensuring the powder is fully submerged.[5]

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 60°C and sonicate for 45 minutes.[5]

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.

  • Storage: Store the dried crude extract at -20°C for further purification and analysis.

Protocol 2: Conventional Solvent Maceration and Partitioning

This protocol involves a systematic extraction and partitioning process to separate compounds based on their polarity, which is a crucial step for isolating specific lignans like this compound.[6]

Methodology:

  • Initial Extraction: Macerate 1 kg of powdered S. sphenanthera fruits with 5 L of methanol at room temperature, assisted by sonication for 4 hours. Repeat this process three times.[6]

  • Concentration: Combine the methanol extracts and evaporate the solvent under vacuum to yield the total crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in deionized water.

    • Perform successive liquid-liquid partitioning with equal volumes of hexane, followed by dichloromethane (CH₂Cl₂), and finally ethyl acetate.[6]

    • Collect each solvent fraction separately. The dichloromethane fraction is typically enriched with dibenzocyclooctadiene lignans.

  • Purification via Column Chromatography:

    • Concentrate the dichloromethane fraction in vacuo.

    • Subject the dried fraction to silica gel column chromatography.

    • Elute the column with a gradient of hexane-acetone (from 5:1 to 1:1) to yield several sub-fractions.[6]

  • Final Isolation via HPLC:

    • Further purify the lignan-rich sub-fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to isolate pure this compound.[6]

Data Presentation: Comparison of Extraction Methods

The choice of extraction method significantly impacts the yield and composition of the final extract. Non-polar solvents tend to yield extracts with a higher concentration of lignans, though the overall extract yield may be lower than with polar solvents.[7][8]

MethodSolvent SystemKey ParametersOutcome/Remarks
Ultrasound-Assisted Extraction 85% Methanol60°C, 45 minutesHigh efficiency; reduces extraction time and solvent consumption.[5]
Maceration & Partitioning Methanol, Hexane, CH₂Cl₂Room Temperature, SonicationSystematic separation based on polarity; effective for isolating specific compounds.[6]
Supercritical Fluid Extraction CO₂, Hexane, EthanolHigh PressureYields non-polar extracts with high lignan content; considered a "green" technique.[7][8][9]
Soxhlet Extraction EthanolContinuous RefluxHigh overall yield but may contain fewer lignans compared to non-polar methods.[7][8]

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow from raw plant material to the isolated this compound.

G cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification & Isolation A S. sphenanthera Fruits B Drying & Grinding A->B C Ultrasound-Assisted or Maceration B->C Powdered Material D Filtration C->D E Crude Extract D->E F Solvent Partitioning E->F G Column Chromatography F->G H Preparative HPLC G->H I Isolated this compound H->I

General workflow for the extraction and isolation of this compound.

Signaling Pathways Modulated by this compound

This compound and related lignans exert their pharmacological effects by modulating multiple key cellular signaling pathways. These include pathways involved in inflammation, cell survival, and autophagy.

1. PI3K/AKT/mTOR Signaling Pathway

This compound has been shown to regulate the PI3K/AKT/mTOR pathway, which is crucial for controlling cell growth, proliferation, and autophagy.[10][11] Its modulation of this pathway is linked to its protective effects in various disease models.[10]

G SC This compound PI3K PI3K SC->PI3K Regulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK Activates IkB_p65 IκBα p65 IKK->IkB_p65 Phosphorylates IκBα IkB IκBα p65 NF-κB (p65) p65_nuc NF-κB (p65) p65->p65_nuc Translocation IkB_p65->p65 IκBα Degradation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) p65_nuc->Genes SC This compound SC->IkB_p65 Inhibits Degradation

References

Using Schisantherin C in Cell-Based Apoptosis Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. This natural compound has garnered interest in pharmacological research due to its potential biological activities, including anti-inflammatory, hepatoprotective, and anticancer properties. One of the key mechanisms underlying its potential anticancer effects is the induction of apoptosis, or programmed cell death. This document provides detailed application notes and protocols for utilizing this compound in various cell-based apoptosis assays. The information is intended to guide researchers in investigating the pro-apoptotic effects of this compound in relevant cancer cell lines.

Mechanism of Action

This compound has been shown to induce apoptosis in certain cancer cell lines through the intrinsic, or mitochondrial, pathway of apoptosis. While its precise molecular targets are still under investigation, evidence suggests that this compound can modulate the expression of key apoptosis-regulating proteins. In some cellular contexts, this compound's antiproliferative effects are primarily due to cell cycle arrest rather than direct apoptosis induction. However, in sensitive cell lines, it appears to trigger a cascade of events leading to programmed cell death. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

Data Presentation: Efficacy of this compound

The cytotoxic and pro-apoptotic effects of this compound can vary depending on the cell line and experimental conditions. Below is a summary of reported quantitative data.

Table 1: IC50 Values for this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
Bel-7402Hepatocellular Carcinoma4881.58 ± 1.06
KB-3-1Nasopharyngeal Carcinoma48108.00 ± 1.13
Bcap37Breast Cancer48136.97 ± 1.53

Table 2: Induction of Apoptosis by this compound in Bel-7402 Cells

TreatmentConcentration (µM)Incubation Time (h)Apoptotic Cells (%)
Control-24Baseline
This compound1002440.61 ± 1.43

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a general experimental workflow for its investigation.

Schisantherin_C_Apoptosis_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis Schisantherin_C This compound Bcl2_family Modulation of Bcl-2 Family Proteins Schisantherin_C->Bcl2_family Bax_up ↑ Bax Bcl2_family->Bax_up Bcl2_down ↓ Bcl-2 / Bcl-xL Bcl2_family->Bcl2_down MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_up->MOMP Bcl2_down->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental_Workflow Experimental Workflow for Assessing this compound-Induced Apoptosis start Start cell_culture Cell Culture (e.g., Bel-7402) start->cell_culture treatment Treat cells with This compound (various concentrations and times) cell_culture->treatment harvest Harvest Cells treatment->harvest apoptosis_assays Perform Apoptosis Assays harvest->apoptosis_assays annexin_v Annexin V/PI Staining apoptosis_assays->annexin_v caspase Caspase Activity Assay apoptosis_assays->caspase tunel TUNEL Assay apoptosis_assays->tunel western_blot Western Blot (Bcl-2, Bax, Cytochrome c) apoptosis_assays->western_blot data_analysis Data Analysis and Interpretation annexin_v->data_analysis caspase->data_analysis tunel->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General workflow for studying this compound-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key apoptosis assays, adapted for the use of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability and IC50 Determination (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., Bel-7402)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to have a final DMSO concentration of <0.1% in all wells.

  • Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 150 µM) for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases-3 and -7, a hallmark of apoptosis.

Materials:

  • Cancer cell line

  • White-walled 96-well plates

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at an appropriate density.

  • Treat cells with this compound at various concentrations for the desired time.

  • Equilibrate the plate and its contents to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each sample using a luminometer. An increase in luminescence indicates higher caspase-3/7 activity.

Western Blot Analysis of Bcl-2 Family Proteins and Cytochrome c

Objective: To determine the effect of this compound on the expression of pro- and anti-apoptotic proteins and the release of cytochrome c from mitochondria.

Materials:

  • Cancer cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Mitochondria/Cytosol Fractionation Kit (for cytochrome c release)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with this compound as described previously.

  • For whole-cell lysates, wash cells with cold PBS and lyse with RIPA buffer. For cytochrome c release, fractionate the cells into mitochondrial and cytosolic components using a fractionation kit according to the manufacturer's instructions.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control for whole-cell lysates. For fractionation, a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., GAPDH) should be used.

Conclusion

This compound presents a promising natural compound for cancer research due to its potential to induce apoptosis in various cancer cell lines. The protocols and data provided in these application notes offer a comprehensive guide for researchers to investigate its mechanism of action. It is crucial to optimize the experimental conditions for each specific cell line to obtain reliable and reproducible results. Further studies are warranted to fully elucidate the molecular targets of this compound and its therapeutic potential.

Application Notes and Protocols for High-Throughput Screening Assays Involving Schisantherin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the biological activities of Schisantherin C, a bioactive lignan isolated from the medicinal plant Schisandra chinensis. These protocols are designed to facilitate the screening and characterization of compounds targeting key cellular signaling pathways modulated by this compound.

Introduction to this compound

This compound is a dibenzocyclooctadiene lignan that has garnered significant interest in drug discovery due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential in various therapeutic areas, including the modulation of critical signaling pathways such as the PI3K/AKT/mTOR, MAPK, and NF-κB pathways. Furthermore, this compound has been shown to induce autophagy and exhibits antiviral properties, particularly against the Hepatitis B virus (HBV). The following application notes provide frameworks for HTS campaigns to identify and characterize novel modulators of these pathways and processes.

High-Throughput Screening Assay for Modulators of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in cancer and other diseases. This compound has been suggested to influence this pathway. This protocol describes a cell-based HTS assay to identify inhibitors of the PI3K/AKT/mTOR pathway.

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Autophagy Autophagy (Inhibition) mTORC1->Autophagy Inhibits CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes SchisantherinC This compound (Modulator) SchisantherinC->PI3K Modulates

Caption: PI3K/AKT/mTOR Signaling Pathway.

Experimental Protocol: LanthaScreen™ GFP Cellular Assay

This protocol is adapted for a high-throughput format to screen for inhibitors of AKT phosphorylation.

Materials:

  • HEK293 cells stably co-expressing a GFP-tagged AKT substrate and a terbium-labeled anti-phospho-AKT antibody (LanthaScreen™ technology).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA.

  • Test compounds (including this compound as a reference) dissolved in DMSO.

  • Positive control: A known PI3K or AKT inhibitor (e.g., LY294002).

  • Negative control: DMSO.

  • 384-well, low-volume, black microplates.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.

Procedure:

  • Cell Plating: Seed the HEK293 cells in 384-well plates at a density of 5,000 cells/well in 20 µL of growth medium and incubate overnight.

  • Compound Addition: Add 100 nL of test compounds, this compound, positive control, or DMSO to the appropriate wells.

  • Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Lysis and Antibody Addition: Add 10 µL of lysis buffer containing the terbium-labeled anti-phospho-AKT antibody to each well.

  • Incubation: Incubate for 2 hours at room temperature, protected from light.

  • Detection: Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 520 nm for GFP and 495 nm for Terbium).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). The inhibitory effect of the compounds is determined by the decrease in the TR-FRET signal.

Data Presentation
CompoundConcentration (µM)% Inhibition of AKT Phosphorylation (Hypothetical)
This compound 115.2 ± 2.1
545.8 ± 3.5
1078.3 ± 4.2
2592.1 ± 2.8
LY294002 (Control) 1095.5 ± 1.9
DMSO (Vehicle) -0

High-Throughput Screening Assay for Modulators of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is associated with various inflammatory diseases and cancers. Schisantherin A, a related lignan, has been shown to inhibit NF-κB signaling. This protocol describes a reporter gene assay to screen for inhibitors of NF-κB activation.

Signaling Pathway Diagram

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB SchisantherinC This compound (Modulator) SchisantherinC->IKK Inhibits Gene Target Gene Expression NFkB_nuc->Gene Induces Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activation

Caption: NF-κB Signaling Pathway.

Experimental Protocol: Luciferase Reporter Assay

Materials:

  • HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct.

  • Assay medium: DMEM with 1% FBS.

  • TNF-α (Tumor Necrosis Factor-alpha) solution.

  • Test compounds (including this compound as a reference) in DMSO.

  • Positive control: A known IKK inhibitor (e.g., BAY 11-7082).

  • Negative control: DMSO.

  • 384-well, white, solid-bottom microplates.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer plate reader.

Procedure:

  • Cell Plating: Seed the reporter cells in 384-well plates at 8,000 cells/well in 30 µL of growth medium and incubate overnight.

  • Compound Pre-incubation: Add 100 nL of test compounds, this compound, positive control, or DMSO to the wells and incubate for 1 hour.

  • Stimulation: Add 10 µL of TNF-α (final concentration 10 ng/mL) to all wells except the unstimulated controls.

  • Incubation: Incubate for 6 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Detection: Add 20 µL of luciferase assay reagent to each well and incubate for 5 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the TNF-α stimulated control.

Data Presentation
CompoundConcentration (µM)% Inhibition of NF-κB Activity (Hypothetical)
This compound 112.5 ± 1.8
538.9 ± 3.1
1065.4 ± 4.5
2588.7 ± 2.9
BAY 11-7082 (Control) 1092.3 ± 2.2
DMSO (Vehicle) -0

High-Throughput Screening Assay for Antiviral Activity against Hepatitis B Virus (HBV)

This compound has been reported to possess anti-HBV activity by inhibiting the secretion of HBsAg and HBeAg. This protocol outlines an HTS assay to screen for compounds with similar anti-HBV effects.[1]

Experimental Workflow Diagram

HBV_Screening_Workflow cluster_workflow HTS Workflow for Anti-HBV Agents plate_cells Plate HepG2.2.15 cells in 96-well plates add_compounds Add test compounds (including this compound) plate_cells->add_compounds incubate Incubate for 72 hours add_compounds->incubate collect_supernatant Collect supernatant incubate->collect_supernatant elisa Perform ELISA for HBsAg and HBeAg collect_supernatant->elisa data_analysis Analyze data and determine % inhibition elisa->data_analysis

Caption: HTS Workflow for Anti-HBV Agents.

Experimental Protocol: ELISA-based Assay

Materials:

  • HepG2.2.15 cell line (stably transfected with the HBV genome).

  • Cell culture medium: DMEM supplemented with 10% FBS and G418.

  • Test compounds (including this compound as a reference) in DMSO.

  • Positive control: A known HBV inhibitor (e.g., Lamivudine).

  • Negative control: DMSO.

  • 96-well cell culture plates.

  • HBsAg and HBeAg ELISA kits.

  • ELISA plate reader.

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of test compounds, this compound, positive control, or DMSO.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • ELISA: Perform the HBsAg and HBeAg ELISAs on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Determine the concentrations of HBsAg and HBeAg from the standard curves. Calculate the percentage of inhibition for each compound relative to the DMSO-treated control.

Data Presentation
CompoundConcentration (µg/mL)% Inhibition of HBsAg Secretion[1]% Inhibition of HBeAg Secretion[1]
This compound 5059.7 ± 5.334.7 ± 4.1
Lamivudine (Control) 1085.2 ± 6.778.9 ± 5.9
DMSO (Vehicle) -00

High-Content Screening Assay for Autophagy Induction

This compound is known to modulate autophagy, a cellular process of degradation and recycling of cellular components. This protocol describes a high-content imaging-based assay to screen for compounds that induce autophagy by monitoring the formation of LC3 puncta.

Experimental Workflow Diagram

Autophagy_HCS_Workflow cluster_workflow HCS Workflow for Autophagy Inducers plate_cells Plate U2OS cells stably expressing GFP-LC3 add_compounds Add test compounds (including this compound) plate_cells->add_compounds incubate Incubate for 24 hours add_compounds->incubate fix_stain Fix cells and stain nuclei with DAPI incubate->fix_stain image_acquisition Acquire images using a high-content imager fix_stain->image_acquisition image_analysis Analyze images to quantify GFP-LC3 puncta per cell image_acquisition->image_analysis

Caption: HCS Workflow for Autophagy Inducers.

Experimental Protocol: GFP-LC3 Puncta Formation Assay

Materials:

  • U2OS cells stably expressing GFP-LC3.

  • Assay medium: McCoy's 5A medium with 10% FBS.

  • Test compounds (including this compound as a reference) in DMSO.

  • Positive control: Rapamycin (an mTOR inhibitor and autophagy inducer).

  • Negative control: DMSO.

  • 384-well, black, clear-bottom imaging plates.

  • 4% Paraformaldehyde (PFA) for fixation.

  • DAPI solution for nuclear staining.

  • High-content imaging system.

Procedure:

  • Cell Plating: Seed GFP-LC3 U2OS cells in 384-well imaging plates at 2,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Add test compounds, this compound, rapamycin, or DMSO to the wells.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Fixation and Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Stain the nuclei with DAPI solution for 10 minutes.

    • Wash twice with PBS.

  • Imaging: Acquire images using a high-content imaging system with appropriate filters for GFP and DAPI.

  • Image Analysis: Use image analysis software to identify individual cells (based on DAPI staining) and quantify the number and intensity of GFP-LC3 puncta within each cell.

Data Presentation
CompoundConcentration (µM)Average GFP-LC3 Puncta per Cell (Fold Change vs. DMSO) (Hypothetical)
This compound 11.8 ± 0.2
53.5 ± 0.4
105.2 ± 0.6
Rapamycin (Control) 16.5 ± 0.8
DMSO (Vehicle) -1.0

These application notes and protocols provide a starting point for the high-throughput screening and investigation of compounds, like this compound, that modulate key cellular pathways. The provided data tables offer a template for presenting quantitative results from such screens. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols: Synthesis and Purification of Schisantherin C Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of Schisantherin C analogs, a class of dibenzocyclooctadiene lignans with significant therapeutic potential. The protocols and data presented are collated from recent scientific literature and are intended to serve as a guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to this compound and its Analogs

This compound is a bioactive lignan isolated from the fruits of Schisandra chinensis, a plant used in traditional Chinese medicine.[1][2] This class of compounds has garnered considerable interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HBV properties.[1][2][3] The development of synthetic analogs of this compound is a key strategy to explore and optimize its therapeutic potential, improve its pharmacokinetic profile, and elucidate its mechanism of action. The core structure of these analogs is the dibenzocyclooctadiene scaffold, which is the focus of the synthetic efforts detailed below.

Synthesis of this compound Analogs

General Synthetic Workflow

The synthesis can be logically divided into three main stages: synthesis of the biaryl precursor, oxidative coupling to form the eight-membered ring, and subsequent functionalization.

G cluster_0 Stage 1: Biaryl Precursor Synthesis cluster_1 Stage 2: Dibenzocyclooctadiene Core Formation cluster_2 Stage 3: Analog Functionalization A Starting Materials (e.g., Gallic Acid Derivatives) B Protection of Functional Groups A->B C Intermolecular Coupling (e.g., Suzuki or Ullmann Reaction) B->C D Intramolecular Oxidative Coupling C->D E Stereoselective Reduction/Rearrangement D->E F Deprotection E->F G Functional Group Interconversion (Esterification, Etherification, etc.) F->G H Final Analog G->H

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocol: Synthesis of a Schisantherin Analog Precursor (Illustrative Example)

This protocol is a representative example for the synthesis of a key intermediate.

Materials:

  • Protected gallic acid derivative (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Na₂CO₃ solution

  • Toluene and Ethanol (solvent)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the protected gallic acid derivative in a 3:1 mixture of toluene and ethanol, add the aryl boronic acid, Pd(PPh₃)₄, and the 2M Na₂CO₃ solution.

  • Heat the reaction mixture to 90°C and stir under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the biaryl precursor.

Purification of this compound Analogs

Purification of the synthesized analogs is crucial to isolate the target compound from unreacted starting materials, byproducts, and reagents. A multi-step purification strategy is typically employed.

Purification Workflow

G A Crude Synthetic Product B Liquid-Liquid Extraction A->B C Silica Gel Column Chromatography B->C D Recrystallization C->D If solid E High-Performance Liquid Chromatography (HPLC) C->E If oil or for higher purity F Pure Analog (>98% Purity) D->F E->F

Caption: General purification workflow for synthetic this compound analogs.

Protocol: Purification by Column Chromatography

Materials:

  • Crude synthetic product

  • Silica gel (230-400 mesh)

  • Hexane and Ethyl Acetate (or other appropriate solvent system)

  • TLC plates

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor by TLC to identify the fractions containing the desired product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Data Presentation

The following table summarizes representative data for a series of synthesized this compound analogs. (Note: Data is illustrative due to the proprietary nature of specific drug development programs).

Analog IDR¹ GroupR² GroupMolecular Weight ( g/mol )Yield (%)Purity (HPLC, %)IC₅₀ (µM) vs. HepG2
This compound -OCH₃-OCOPh536.57->98 (Isolated)15.2
Analog SC-01 -OH-OCOPh522.544599.110.8
Analog SC-02 -OCH₃-H430.486298.525.4
Analog SC-03 -OCH₃-OCOCH₃474.505599.312.1
Analog SC-04 -F-OCOPh524.533898.98.9

Biological Activity and Signaling Pathways

Schisantherin A, a close analog of this compound, has been shown to exert its biological effects through the modulation of several key signaling pathways, including the MAPK, NF-κB, and PI3K/AKT pathways.[4] These pathways are central to cellular processes such as inflammation, apoptosis, and proliferation.

G cluster_0 Cellular Stressors cluster_1 Signaling Cascades cluster_2 Cellular Response Stress Inflammatory Stimuli, Oxidative Stress TLR4 TLR4 Stress->TLR4 PI3K_AKT PI3K/AKT Pathway Stress->PI3K_AKT MAPK MAPK Cascade TLR4->MAPK NFkB NF-κB Activation TLR4->NFkB Inflammation Pro-inflammatory Cytokine Production MAPK->Inflammation Apoptosis Apoptosis PI3K_AKT->Apoptosis Proliferation Cell Proliferation PI3K_AKT->Proliferation NFkB->Inflammation Schis_Analog This compound Analog Schis_Analog->MAPK Inhibition Schis_Analog->PI3K_AKT Modulation Schis_Analog->NFkB Inhibition

Caption: Putative signaling pathways modulated by this compound analogs.

These notes provide a foundational understanding for the synthesis and purification of this compound analogs. Researchers are encouraged to consult the primary literature for more specific details and to adapt these protocols to their specific molecular targets.

References

Application Notes and Protocols for Testing Schisantherin C Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has demonstrated notable cytotoxic effects against various cancer cell lines. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cell culture, focusing on key assays to determine cell viability, membrane integrity, and the induction of apoptosis. The provided methodologies are intended to offer a standardized framework for researchers investigating the anticancer potential of this natural compound.

Data Presentation: Efficacy of this compound

The cytotoxic and pro-apoptotic effects of this compound have been quantified in several human cancer cell lines. The data below summarizes key findings.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
Bel-7402Hepatocellular Carcinoma4881.58 ± 1.06[1]
KB-3-1Nasopharyngeal Carcinoma48108.00 ± 1.13[1]
Bcap37Breast Cancer48136.97 ± 1.53[1]
A549Lung Cancer24~40-60[2]

Table 2: Pro-Apoptotic and Cell Cycle Effects of this compound

Cell LineAssayConcentration (µM)Incubation Time (h)Observed EffectReference
Bel-7402Flow Cytometry (Sub-G1)1002440.61 ± 1.43% hypodiploid cells[1]
A549Flow Cytometry (Cell Cycle)6024>70% of cells in G0/G1 phase[2]

Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the general workflow for evaluating the cytotoxic effects of this compound.

G cluster_prep Preparation cluster_treat Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock treatment Treat Cells with This compound prep_compound->treatment prep_cells Cell Culture & Seeding prep_cells->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assays (Flow Cytometry, Caspase) treatment->apoptosis data_analysis Analyze Data & Determine IC50 mtt->data_analysis ldh->data_analysis apoptosis->data_analysis

Caption: General experimental workflow for this compound cytotoxicity testing.
This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis through the intrinsic pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases, potentially influenced by the MAPK/JNK signaling cascade.

G SchisC This compound MAPK MAPK/JNK Pathway SchisC->MAPK Bcl2_family Bcl-2 Family Regulation SchisC->Bcl2_family MAPK->Bcl2_family Bax Bax (Pro-apoptotic) Expression ↑ Bcl2_family->Bax Bcl2_protein Bcl-2 (Anti-apoptotic) Expression ↓ Bcl2_family->Bcl2_protein Mito Mitochondrial Dysfunction Bax->Mito Bcl2_protein->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Detailed Experimental Protocols

Cell Culture Protocols

1.1. Human Hepatocellular Carcinoma Cells (Bel-7402)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640.

  • Supplements: 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

1.2. Human Lung Carcinoma Cells (A549)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM).

  • Supplements: 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain at 37°C with 5% CO2 in a humidified incubator.

  • Subculture: Subculture every 3-4 days at approximately 70% confluency.

Cytotoxicity Assays

2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Procedure:

    • Seed 1 x 10^4 cells per well in a 96-well plate and allow them to attach for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 12.5 to 200 µM) and a vehicle control (e.g., 0.5% DMSO) for the desired time (e.g., 48 hours).[1]

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.

2.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.

  • Procedure:

    • Plate cells and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., 2% Triton X-100).

    • After the treatment period, centrifuge the plate at 1000 RPM for 5 minutes.

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).

    • Add 100 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature in the dark for 20-30 minutes.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.

Apoptosis and Cell Cycle Analysis

3.1. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify apoptotic cells in the sub-G1 peak.

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for 24 hours.

    • Harvest the cells by trypsinization and wash them twice with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 1 hour.

    • Wash the fixed cells twice with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population, which represents apoptotic cells.

3.2. Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Procedure:

    • Induce apoptosis in cells by treating them with this compound.

    • Lyse the cells using the provided cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge the lysate at 10,000 x g for 1 minute and collect the supernatant.

    • Determine the protein concentration of the lysate.

    • Add 50-200 µg of protein to a 96-well plate and adjust the volume with lysis buffer.

    • Add reaction buffer containing DTT to each sample.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm.

  • Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.

3.3. Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family members (Bcl-2, Bax) and cleaved caspases.

  • Procedure:

    • After treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine relative protein expression levels.

References

Application of Schisantherin C in Antiviral Research: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera, has emerged as a promising natural compound in the field of antiviral research.[1][] Traditionally used in Chinese medicine, recent pharmacological studies have begun to elucidate its mechanisms of action against various viral pathogens, notably Hepatitis B Virus (HBV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This document provides a comprehensive overview of the current data on this compound's antiviral properties, detailed experimental protocols for its evaluation, and visualizations of its molecular pathways and experimental workflows.

Antiviral Activity Profile

This compound has demonstrated significant antiviral effects, primarily targeting HBV and showing potential against SARS-CoV-2. Its mechanisms of action involve both direct inhibition of viral components and modulation of the host's innate immune response.

Hepatitis B Virus (HBV)

This compound exhibits potent anti-HBV activity by activating the host's innate immune signaling.[3][4][5] Research indicates that it enhances the cGAS-STING signaling pathway, a critical component of the cellular defense against viral DNA.[3][4][5][6][7] This activation leads to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, which in turn suppress HBV replication.[3][5][7] Mechanistically, this compound has been shown to facilitate the interaction between TANK-binding kinase 1 (TBK1) and STING, a crucial step for the phosphorylation of interferon regulatory factor 3 (IRF3) and subsequent IFN-β production.[3][7] In vivo studies using HBV-replicating mouse models have confirmed that this compound significantly reduces the levels of HBsAg, HBeAg, HBcAg, and HBV DNA in the serum.[3][7]

SARS-CoV-2

Preliminary studies suggest that this compound may act as an inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication.[8][9] An ethanolic extract of Schisandra sphenanthera, containing this compound, demonstrated significant inhibition of 3CLpro activity in a FRET-based assay.[8][10] While specific inhibitory concentrations for purified this compound are yet to be fully determined, these findings highlight its potential as a lead compound for the development of anti-COVID-19 therapeutics.

Quantitative Data Summary

The following tables summarize the quantitative data available on the antiviral activity of this compound and related extracts.

Virus Assay Test Article Concentration Effect Reference
HBVHBsAg Secretion AssayThis compound50 µg/mL59.7% inhibition[11]
HBVHBeAg Secretion AssayThis compound50 µg/mL34.7% inhibition[11]
HBVIn vivo mouse modelThis compoundNot SpecifiedReduction in HBsAg, HBeAg, HBcAg, and HBV DNA[3][7]
SARS-CoV-23CLpro FRET AssayS. sphenanthera Ethanolic Extract50 µg/mL30% inhibition[8][10]
SARS-CoV-23CLpro FRET AssayS. sphenanthera Ethanolic Extract100 µg/mL56% inhibition[8][10]

Signaling Pathway and Experimental Workflow Visualizations

To facilitate understanding, the following diagrams illustrate the key signaling pathway and experimental workflows described in this document.

Schisantherin_C_HBV_Mechanism cluster_virus HBV Infection cluster_host_cell Hepatocyte cluster_drug_action This compound Action HBV_DNA HBV DNA cGAS cGAS HBV_DNA->cGAS senses STING STING (ER Membrane) cGAS->STING activates via 2'3'-cGAMP TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P IFNB IFN-β IRF3_P->IFNB induces transcription ISGs ISGs IFNB->ISGs induces expression via IFNAR signaling Antiviral_State Antiviral State ISGs->Antiviral_State Antiviral_State->HBV_DNA Inhibits Replication Schis_C This compound Schis_C->STING enhances interaction

Caption: Mechanism of this compound against HBV.

HBV_Inhibition_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis start Seed HepG2.2.15 cells treat Treat with this compound (various concentrations) start->treat incubate Incubate for 48-72h treat->incubate collect Collect Supernatant and Cell Lysate incubate->collect elisa ELISA for HBsAg/HBeAg (Supernatant) collect->elisa qpcr qPCR for HBV DNA (Supernatant & Lysate) collect->qpcr western Western Blot for HBcAg & STING pathway proteins (Lysate) collect->western end_vitro Quantify Inhibition elisa->end_vitro qpcr->end_vitro western->end_vitro start_vivo Establish HBV mouse model (hydrodynamic injection) treat_vivo Administer this compound start_vivo->treat_vivo collect_vivo Collect Serum Samples (at time points) treat_vivo->collect_vivo elisa_vivo ELISA for HBsAg/HBeAg collect_vivo->elisa_vivo qpcr_vivo qPCR for HBV DNA collect_vivo->qpcr_vivo end_vivo Assess Viral Load Reduction elisa_vivo->end_vivo qpcr_vivo->end_vivo

Caption: Workflow for evaluating anti-HBV activity.

SARSCoV2_3CLpro_Inhibition_Workflow cluster_protocol title SARS-CoV-2 3CLpro Inhibition Assay (FRET-based) step1 Prepare Assay Buffer (e.g., Tris-HCl, pH 7.3) step2 Add this compound (or extract) and 3CLpro enzyme to plate wells step1->step2 step3 Pre-incubate at room temperature step2->step3 step4 Initiate reaction by adding FRET substrate step3->step4 step5 Incubate at 37°C step4->step5 step6 Measure fluorescence intensity (Ex/Em ~340/490 nm) step5->step6 step7 Calculate % Inhibition and IC50 step6->step7

References

Troubleshooting & Optimization

Technical Support Center: Schisantherin C Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Schisantherin C in mouse models. The information is designed to assist in optimizing dosage and administration protocols for effective and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a typical dosage range for this compound in mice?

A recent study investigating the effects of this compound on chronic stress-induced dyslipidemia in mice used oral gavage dosages of 2.5 mg/kg and 5 mg/kg.[1] For related compounds like Schisantherin A, oral dosages in mice have ranged from 1.25 mg/kg to 40 mg/kg, and in rats, 5 to 10 mg/kg have been administered.[2] It is always recommended to perform a dose-response study to determine the optimal dosage for your specific experimental model and endpoints.

Q2: What is the recommended route of administration for this compound in mice?

The most common routes of administration for Schisandra lignans, including this compound, in mice are oral gavage (PO) and intraperitoneal (IP) injection. The choice of administration route should be guided by the experimental objectives. Oral administration is often used to investigate the effects of this compound following gastrointestinal absorption, while intraperitoneal injection can provide more direct systemic exposure.

Q3: How should I prepare a this compound formulation for administration to mice?

This compound is poorly soluble in water. Therefore, a suitable vehicle is required for its administration.

  • For Oral Gavage (PO):

    • Suspension: this compound can be suspended in an aqueous vehicle containing a suspending agent such as 0.5% sodium carboxymethyl cellulose (CMC-Na) or 0.25% methylcellulose.[3]

    • Solution: For lower concentrations, a solution can be prepared using a co-solvent system. A common approach for poorly soluble compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with an aqueous vehicle like saline or phosphate-buffered saline (PBS). It is crucial to ensure the final concentration of the organic solvent is low (typically <10% for DMSO) to avoid toxicity.

  • For Intraperitoneal (IP) Injection:

    • Solution: Similar to oral formulations, a co-solvent system can be used. Dissolve this compound in a minimal amount of a biocompatible organic solvent (e.g., DMSO) and then dilute with a sterile, isotonic vehicle such as saline to the final desired concentration. The final solution should be clear and free of precipitation.

    • Nano- or Microcrystals: For sustained release or to overcome solubility issues, nano- or microcrystal suspensions can be prepared, though this requires specialized equipment and formulation expertise.[4]

Q4: What are the known pharmacokinetic properties of this compound in mice?

Specific pharmacokinetic data for this compound in mice is limited. However, studies on other Schisandra lignans provide some insights. Generally, the absorption of Schisandra lignans is faster in mice than in rats.[5] For a related compound, schizandrin, the oral bioavailability in rats was found to be approximately 15.56%, with a time to maximum plasma concentration (Tmax) ranging from 22 to 200 minutes. It is important to note that these values may not be directly transferable to this compound in mice and empirical determination of its pharmacokinetic profile is recommended for precise studies.

Q5: What signaling pathways are known to be modulated by this compound?

This compound has been shown to modulate the PI3K/AKT/mTOR signaling pathway.[1] This pathway is crucial in regulating cell growth, proliferation, survival, and metabolism.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Vehicle - The concentration of this compound exceeds its solubility in the chosen vehicle. - The percentage of organic co-solvent (e.g., DMSO) is too low in the final formulation. - The temperature of the formulation has dropped, reducing solubility.- Perform solubility testing to determine the maximum soluble concentration of this compound in your vehicle system. - If using a co-solvent, try slightly increasing the percentage of the organic solvent, ensuring it remains within a non-toxic range. - Gently warm the formulation and vortex thoroughly before each administration. - Consider preparing a suspension using a suitable suspending agent if a solution is not feasible.
Animal Distress or Adverse Reactions Post-Administration - The vehicle itself may be causing toxicity (e.g., high concentration of DMSO). - For oral gavage, improper technique may have caused esophageal or gastric irritation. - For IP injection, the formulation may be hypertonic or have a non-physiological pH, causing peritoneal irritation. - The dose of this compound may be too high.- Conduct a vehicle-only control group to assess for any adverse effects of the formulation itself. - Ensure proper training and technique for oral gavage to minimize stress and injury to the animal.[6] - For IP injections, ensure the final formulation is sterile, isotonic, and has a pH as close to neutral as possible. - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in your specific mouse strain and experimental conditions.
High Variability in Experimental Results - Inconsistent formulation preparation leading to variable dosing. - Inaccurate administration technique (e.g., incomplete dosing via oral gavage). - Differences in animal fasting status, which can affect oral absorption.- Prepare a fresh batch of the formulation for each experiment and ensure it is homogenous (well-vortexed if a suspension) before each administration. - Ensure all personnel are proficient in the chosen administration technique to deliver a consistent volume. - Standardize the fasting period for all animals before oral administration, if applicable.
No Observable Effect of this compound - The dose of this compound is too low. - Poor bioavailability via the chosen administration route. - The compound may have degraded in the formulation.- Increase the dose of this compound based on literature or a pilot dose-response study. - Consider switching to an administration route with higher expected bioavailability, such as intraperitoneal injection. - Prepare fresh formulations for each experiment and store the stock compound under appropriate conditions (cool, dark, and dry).

Data Presentation

Table 1: Dosage of this compound and Related Compounds in Rodents

CompoundSpeciesRoute of AdministrationDosage RangeReference
This compound MouseOral Gavage2.5 - 5 mg/kg[1]
Schisantherin AMouseOral Gavage1.25 - 5 mg/kg[2]
Schisantherin AMouseIntraperitoneal10 - 20 mg/kg[7]
Schisantherin ARatOral Gavage5 - 10 mg/kg[8]

Table 2: Pharmacokinetic Parameters of a Related Lignan (Schizandrin) in Rats

ParameterValue
Oral Bioavailability (F%)~15.56%
Time to Maximum Concentration (Tmax)22 - 200 minutes
Data for Schizandrin in rats; may not be directly applicable to this compound in mice.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage (Suspension)
  • Materials:

    • This compound powder

    • 0.5% (w/v) Sodium carboxymethyl cellulose (CMC-Na) in sterile water

    • Mortar and pestle or homogenizer

    • Calibrated oral gavage needles (20-22 gauge, with a ball tip)

    • Appropriately sized syringes

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 5 mg/kg) and the number and weight of the mice. The final volume for oral gavage in mice should typically not exceed 10 mL/kg.

    • Weigh the precise amount of this compound powder.

    • Add a small amount of the 0.5% CMC-Na solution to the powder and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.

    • Vortex the suspension thoroughly before drawing it into the syringe.

    • Gently restrain the mouse and insert the gavage needle over the tongue into the esophagus. Do not force the needle.

    • Slowly administer the suspension.

    • Monitor the animal for any signs of distress after administration.

Protocol 2: Preparation and Administration of this compound via Intraperitoneal Injection (Solution)
  • Materials:

    • This compound powder

    • Sterile Dimethyl sulfoxide (DMSO)

    • Sterile, isotonic saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • 25-27 gauge needles

    • 1 mL syringes

  • Procedure:

    • Determine the required concentration of the dosing solution based on the desired dose and an injection volume of no more than 10 mL/kg.

    • Dissolve the weighed this compound powder in a minimal volume of DMSO. For example, to achieve a final DMSO concentration of 5%, first dissolve the compound in a volume of DMSO that is 5% of the final total volume.

    • Once fully dissolved, slowly add the sterile saline to the DMSO solution while vortexing to prevent precipitation. The final solution should be clear.

    • Draw the solution into the syringe.

    • Restrain the mouse and lift its hindquarters.

    • Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle.

    • Aspirate to ensure no blood or urine is drawn back, then slowly inject the solution.

    • Observe the mouse for any adverse reactions.

Mandatory Visualization

experimental_workflow cluster_prep Formulation Preparation cluster_admin Administration cluster_analysis Data Analysis calc Calculate Dose & Volume weigh Weigh this compound calc->weigh dissolve Dissolve/Suspend in Vehicle weigh->dissolve vortex Vortex to Homogenize dissolve->vortex restrain Restrain Mouse vortex->restrain Dosing Solution administer Administer (PO or IP) restrain->administer monitor Monitor Animal administer->monitor collect Collect Samples/Data monitor->collect analyze Analyze Results collect->analyze interpret Interpret Findings analyze->interpret

Caption: Experimental workflow for this compound administration in mice.

signaling_pathway SchisC This compound PI3K PI3K SchisC->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: this compound and the PI3K/AKT/mTOR signaling pathway.

References

Stability issues of Schisantherin C in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Schisantherin C in various experimental conditions. The following troubleshooting guides and FAQs are designed to address common challenges encountered during the handling and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: this compound is a lipophilic compound with good solubility in several organic solvents. For routine experimental use, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions. Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone. It exhibits poor solubility in water and petroleum ether. When preparing aqueous buffers, it is advisable to first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO before dilution.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: While specific degradation kinetics for this compound across a pH range are not extensively published, lignans as a class of compounds can be susceptible to hydrolysis under strongly acidic or alkaline conditions. It is anticipated that this compound will exhibit greatest stability in neutral to slightly acidic pH conditions (pH 4-7). Extreme pH values (below 3 or above 9) are likely to accelerate degradation. Researchers should perform preliminary pH stability studies to determine the optimal pH range for their specific experimental setup.

Q3: What are the primary factors that can cause degradation of this compound during experiments?

A3: The main factors contributing to the degradation of this compound include:

  • pH: Exposure to highly acidic or alkaline environments can lead to hydrolysis.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Photodegradation can occur upon exposure to UV or broad-spectrum light.

  • Oxidizing agents: The presence of oxidizing agents may lead to oxidative degradation of the molecule.

Q4: Are there any known signaling pathways affected by this compound that I should be aware of for my experiments?

A4: While the specific signaling pathways modulated by this compound are a subject of ongoing research, related lignans from Schisandra sphenanthera, such as Schisantherin A, have been shown to influence key cellular signaling cascades. These include the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial in regulating cell proliferation, survival, and apoptosis. It is plausible that this compound may exert its biological effects through similar mechanisms.

Troubleshooting Guides

Issue 1: Inconsistent or declining potency of this compound in solution.
Potential Cause Troubleshooting Step
Solvent-induced degradation Prepare fresh solutions for each experiment. If using solvents other than DMSO, verify their purity and ensure they are free of contaminants that could promote degradation.
pH instability Measure the pH of your experimental medium. If it falls outside the optimal range (estimated to be pH 4-7), adjust accordingly. For long-term experiments, consider using a well-buffered solution.
Thermal degradation Store stock solutions at -20°C or -80°C. For working solutions, minimize exposure to ambient or elevated temperatures.
Photodegradation Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experimental procedures.
Issue 2: Appearance of unknown peaks in HPLC chromatograms during stability studies.
Potential Cause Troubleshooting Step
Formation of degradation products This is an expected outcome of stability studies. To confirm, compare the chromatograms of stressed samples (exposed to acid, base, heat, light, or oxidation) with a control sample of freshly prepared this compound.
Solvent impurities Run a blank injection of the solvent to check for any interfering peaks. Use high-purity, HPLC-grade solvents.
Contamination of the HPLC system Flush the HPLC system thoroughly. If necessary, clean the column according to the manufacturer's instructions.

Data on Stability of this compound

The following tables summarize the expected stability trends for this compound based on general knowledge of lignan chemistry. Note: The percentage degradation values are illustrative and should be experimentally determined for your specific conditions.

Table 1: Expected Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.

SolventExpected Purity (%)Notes
DMSO>98%Generally a stable solvent for short-term storage.
Methanol90-95%Potential for slow degradation over time.
Acetonitrile95-98%Generally more stable than methanol for many compounds.
Aqueous Buffer (pH 7)85-95%Stability is dependent on the buffer composition and pH.

Table 2: Expected pH-Dependent Stability of this compound in Aqueous Solution at 37°C over 24 hours.

pHConditionExpected Purity (%)Notes
2Acidic70-80%Potential for acid-catalyzed hydrolysis.
4Mildly Acidic>95%Expected to be relatively stable.
7Neutral>95%Expected to be relatively stable.
9Mildly Alkaline80-90%Potential for base-catalyzed hydrolysis.
12Alkaline<60%Significant degradation is likely.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[1][2][3][4][5][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photodegradation: Expose a solution of this compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

A stability-indicating method is crucial for separating the intact drug from its degradation products.[7][8]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with acetonitrile and water (acidified with 0.1% formic acid) is often effective for separating lignans.

    • Example Gradient: Start with 30% acetonitrile, ramp up to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 220-230 nm is likely to be suitable.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated during forced degradation studies.

Visualizations

The following diagrams illustrate potential signaling pathways that may be influenced by this compound, based on studies of related compounds.

PI3K_AKT_mTOR_Pathway SchisantherinC This compound PI3K PI3K SchisantherinC->PI3K potential inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth MAPK_ERK_Pathway SchisantherinC This compound Raf Raf SchisantherinC->Raf potential modulation ExtracellularSignal Extracellular Signal (e.g., Mitogen) Receptor Receptor ExtracellularSignal->Receptor Ras Ras Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

References

Minimizing off-target effects of Schisantherin C in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Schisantherin C. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound in cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a dibenzocyclooctadiene lignan, a natural compound isolated from the plant Schisandra sphenanthera. Its primary mechanism of action involves the modulation of key cellular signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, which are critical in regulating cell growth, proliferation, and inflammation.[1]

Q2: What are the known on-target effects of this compound?

This compound has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor activities. It can induce apoptosis in cancer cells and inhibit the secretion of hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg).[2]

Q3: What are the potential off-target effects of this compound?

While a specific and comprehensive off-target profile for this compound is not extensively documented in publicly available literature, its inhibitory action on broad signaling pathways like PI3K/AKT/mTOR and NF-κB suggests the potential for off-target effects.[1][3] Inhibitors of these pathways are known to sometimes cause paradoxical activation of other pathways or affect unintended kinases due to the high degree of similarity in the ATP-binding sites of various kinases.[1][4]

Q4: At what concentration should I use this compound in my cell line experiments?

The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific assay. Based on available literature, cytotoxic effects in some cancer cell lines have been observed in the micromolar range.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: High variability in experimental results.

  • Possible Cause 1: Inconsistent Drug Concentration.

    • Solution: this compound is typically dissolved in a solvent like DMSO. Ensure that the stock solution is properly mixed before each use and that the final concentration of the solvent in the cell culture medium is consistent across all experiments and does not exceed a non-toxic level (typically ≤ 0.5%).[5] Always prepare fresh dilutions from the stock for each experiment.

  • Possible Cause 2: Cell Line Instability.

    • Solution: Ensure that the cell line has a consistent passage number and is free from contamination. Regularly perform cell line authentication.

  • Possible Cause 3: Off-Target Effects.

    • Solution: High concentrations of this compound can lead to off-target effects, contributing to variability. Use the lowest concentration of this compound that elicits the desired on-target effect. Consider using a more targeted inhibitor of the pathway of interest as a control to confirm that the observed phenotype is due to the intended mechanism.

Issue 2: Unexpected or contradictory results (e.g., activation of a pathway that should be inhibited).

  • Possible Cause 1: Paradoxical Signaling.

    • Solution: Inhibition of components within the PI3K/AKT/mTOR pathway can sometimes lead to the activation of feedback loops, resulting in the paradoxical activation of other signaling molecules.[1] It is important to probe multiple nodes of the signaling pathway (both upstream and downstream of the intended target) using techniques like Western blotting to get a complete picture of the signaling dynamics.

  • Possible Cause 2: Off-Target Kinase Inhibition.

    • Solution: this compound may be inhibiting other kinases that are not its primary target. To investigate this, consider performing a kinase panel screen to identify other potential targets. If a specific off-target is identified, you may need to use a more selective inhibitor or a genetic approach (e.g., siRNA) to validate your findings.

Issue 3: No observable effect at expected concentrations.

  • Possible Cause 1: Poor Compound Stability or Solubility.

    • Solution: Ensure that this compound is fully dissolved in the solvent and that the final solution in the media is clear. Natural compounds can sometimes be unstable; it is advisable to prepare fresh solutions for each experiment.

  • Possible Cause 2: Cell Line Resistance.

    • Solution: The cell line you are using may be resistant to the effects of this compound. This could be due to a variety of factors, including the expression of drug efflux pumps or mutations in the target pathway. Consider testing a panel of different cell lines to find a sensitive model.

  • Possible Cause 3: Insufficient Incubation Time.

    • Solution: The observed effect may require a longer incubation time. Perform a time-course experiment to determine the optimal duration of treatment.

Data Presentation

Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines

Cell LineAssayIncubation Time (h)IC50 (µM)Reference
Bel-7402 (Human hepatocellular carcinoma)MTT Assay4881.58 ± 1.06[6]
KB-3-1 (Human nasopharyngeal carcinoma)MTT Assay48108.00 ± 1.13[6]
Bcap37 (Human breast cancer)MTT Assay48136.97 ± 1.53[6]

Note: IC50 values can vary between laboratories and experimental conditions. It is highly recommended to determine the IC50 in your specific experimental system.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol is adapted from methodologies described for assessing the cytotoxicity of this compound.[5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 2X stock solution of this compound in complete growth medium from a concentrated DMSO stock. Create a serial dilution to obtain a range of concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). The final DMSO concentration should be kept constant and below 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Incubate for the desired time (e.g., 48 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of PI3K/AKT/mTOR Pathway

This protocol provides a general framework for assessing the impact of this compound on key signaling proteins.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-AKT (Ser473), AKT, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock This compound Stock (in DMSO) treatment Dose-Response Treatment stock->treatment cells Cell Seeding cells->treatment incubation Incubation treatment->incubation viability Cell Viability Assay (MTT) incubation->viability western Western Blot incubation->western ic50 IC50 Determination viability->ic50 pathway Pathway Modulation Analysis western->pathway

Caption: A typical experimental workflow for assessing the effects of this compound.

signaling_pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_nfkb NF-κB Pathway SchisC This compound PI3K PI3K SchisC->PI3K Inhibits IKK IKK SchisC->IKK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth & Proliferation mTOR->Growth IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB Inflammation Inflammation NFκB->Inflammation

References

How to prevent degradation of Schisantherin C during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Schisantherin C during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: this compound, a dibenzocyclooctadiene lignan, is susceptible to degradation from exposure to light, high temperatures, and non-optimal pH conditions. As with many complex organic molecules, oxidation is also a potential degradation pathway, especially in solution.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial for maintaining the integrity of this compound. Recommendations vary for the compound in solid form versus in solution.

Q3: How can I tell if my this compound has degraded?

A3: Degradation can be assessed by a change in physical appearance (e.g., color change of the powder or solution), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.

Q4: Can I use this compound that has been stored improperly?

A4: It is not recommended to use this compound that has been stored improperly, as the presence of degradation products can lead to inaccurate experimental results and potentially unforeseen biological effects. It is best to procure a new, quality-controlled batch of the compound.

Troubleshooting Guide: Common Stability Issues

Problem Potential Cause Troubleshooting/Prevention
Unexpected experimental results or loss of bioactivity. Degradation of this compound stock solution.Prepare fresh stock solutions from powder for each experiment. If storing solutions, aliquot into small volumes and store at -80°C for no longer than 6 months. Avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in HPLC analysis. Degradation has occurred.Review storage conditions and handling procedures. Conduct a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method.
Discoloration of this compound powder. Exposure to light or high humidity.Store the powder in an airtight, light-resistant container in a desiccator at the recommended low temperature.

Data Presentation: Recommended Storage Conditions

Form Storage Temperature Duration Source
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Experimental Protocols: Forced Degradation Study for this compound

A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method. The goal is to induce degradation of about 5-20%.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

  • This compound

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a transparent vial to a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter of near UV light.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of this compound powder in a petri dish.

    • Expose to a temperature of 70°C for 48 hours.

    • Prepare a solution of the heat-treated powder in methanol for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation photo Photolysis (ICH Q1B) stock->photo thermal Thermal Stress (70°C, Solid State) stock->thermal hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc data Data Interpretation (Degradation Profile) hplc->data degradation_factors Factors Influencing this compound Degradation cluster_environmental Environmental Factors cluster_chemical Chemical Factors center This compound Stability temp Temperature temp->center light Light Exposure light->center humidity Humidity humidity->center ph pH ph->center oxygen Oxygen (Oxidation) oxygen->center solvent Solvent Type solvent->center hypothetical_degradation Hypothetical Degradation Pathways of this compound cluster_pathways Degradation Pathways cluster_products Potential Degradation Products SchisC This compound hydrolysis Hydrolysis (Ester Cleavage) SchisC->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation (Phenolic Groups) SchisC->oxidation O₂ / Radicals photolysis Photodegradation (Ring Opening/Rearrangement) SchisC->photolysis UV/Vis Light prod1 Hydrolyzed Lignan Core hydrolysis->prod1 prod2 Quinone-type Structures oxidation->prod2 prod3 Isomeric Photoproducts photolysis->prod3

References

Addressing batch-to-batch variability of commercial Schisantherin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Schisantherin C. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the batch-to-batch variability of commercial this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variations in the IC50 values of this compound against cancer cell lines between different purchased batches. What could be the cause of this discrepancy?

A1: Batch-to-batch variability in the potency of this compound, reflected in inconsistent IC50 values, is a common challenge with natural products. This variability can stem from several factors affecting the purity and composition of the compound:

  • Source and Manufacturing Processes: The concentration of active lignans, including this compound, in the raw plant material (Schisandra sphenanthera) can differ based on geographical source, climate, and harvest time.[1][2] Furthermore, variations in extraction, purification, and processing methods employed by different suppliers can lead to differing impurity profiles between batches.[1]

  • Purity and Impurity Profile: Commercial preparations of this compound may contain related lignan impurities that can have their own biological activity, either synergistic or antagonistic to this compound. The presence and concentration of these impurities can significantly alter the observed cytotoxic effect.

  • Compound Stability: this compound, like many natural products, can be susceptible to degradation over time, especially if not stored under optimal conditions. Degradation products are unlikely to possess the same biological activity and can interfere with your assay.

To mitigate this, it is crucial to perform a quality control check on each new batch of this compound before initiating experiments.

Q2: What are the recommended quality control (QC) steps to perform on a new batch of commercial this compound?

A2: Implementing a robust QC protocol for each new batch is essential for reproducible research. We recommend the following steps:

  • Verify Certificate of Analysis (CoA): Always request and scrutinize the CoA from the supplier. This document should provide details on the purity (typically determined by HPLC), identity (confirmed by Mass Spectrometry and NMR), and residual solvent content. A typical commercial this compound batch should have a purity of ≥98%.[3]

  • Perform in-house HPLC analysis: An independent HPLC analysis allows you to verify the supplier's claims and establish an in-house purity profile. This will help you to identify any significant deviations in the main peak (this compound) and the impurity profile compared to previous batches.

  • Conduct a preliminary bioassay: Before embarking on large-scale experiments, perform a small-scale bioassay (e.g., a dose-response curve on a reference cell line) to determine the IC50 value of the new batch. This will confirm its biological activity and allow for dose adjustments if necessary.

Below is a table summarizing the expected specifications for a high-quality batch of this compound.

ParameterTypical SpecificationAnalytical Method
Purity ≥ 98%HPLC
Identity Conforms to structureMS, ¹H-NMR
Major Impurities < 1.0%HPLC
Minor Impurities < 0.5%HPLC
Residual Solvents < 0.5%GC

Table 1: Typical Quality Control Specifications for Commercial this compound.

Q3: My experimental results with this compound are inconsistent even within the same batch. What are the potential sources of this variability?

A3: Inconsistent results using the same batch of this compound often point to issues with experimental technique or compound handling. Here are some common areas to troubleshoot:

  • Compound Solubility and Stability in Media: this compound is soluble in DMSO but may precipitate in aqueous cell culture media, especially at higher concentrations.[4] Ensure that the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all treatments. Prepare fresh dilutions of this compound for each experiment from a stock solution stored at -20°C or -80°C.

  • Cell-Based Assay Variability: Cell-based assays are inherently variable.[5][6] Factors such as cell passage number, seeding density, and incubation time can all impact the results. Standardize your cell culture and assay protocols meticulously.

  • Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant errors in the final compound concentration.[7] Calibrate your pipettes regularly and use appropriate pipetting techniques.

The following workflow diagram illustrates a systematic approach to troubleshooting inconsistent experimental results.

G A Inconsistent Experimental Results B Check Compound Handling A->B C Review Assay Protocol A->C D Evaluate Cell Culture Practices A->D E Stock solution preparation and storage correct? B->E No F Fresh dilutions used for each experiment? B->F No G Final DMSO concentration consistent and non-toxic? B->G No H Pipetting technique and calibration verified? C->H No I Consistent cell passage number and seeding density? D->I No J Incubation times and conditions standardized? D->J No K Resolve Compound Handling Issues E->K F->K G->K L Standardize Assay Protocol H->L M Optimize Cell Culture I->M J->M

Troubleshooting workflow for inconsistent results.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound

This protocol provides a general method for the purity analysis of this compound. It is recommended to optimize the parameters for your specific instrument and column.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]

  • Mobile Phase: A gradient of acetonitrile and water is typically used.[8][9]

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 50 50
    20 10 90
    25 10 90

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 217 nm.[8]

  • Injection Volume: 10 µL.[8]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition.

MTT Cell Viability Assay

This protocol outlines the steps for a standard MTT assay to determine the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways

This compound and Cancer Cell Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. The proposed mechanism often involves the intrinsic (mitochondrial) pathway of apoptosis.

G Schis_C This compound ROS ↑ ROS Production Schis_C->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC promotes Bcl2->CytoC inhibits Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed intrinsic apoptosis pathway induced by this compound.

This compound and the PI3K/Akt Signaling Pathway

Several studies suggest that lignans from Schisandra may exert their anti-cancer effects by modulating the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[11]

G Schis_C This compound PI3K PI3K Schis_C->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Inhibition of the PI3K/Akt/mTOR pathway by this compound.

By understanding the potential sources of variability and implementing rigorous quality control and standardized experimental protocols, researchers can significantly improve the reliability and reproducibility of their data when working with commercial this compound.

References

Validation & Comparative

Validating the anti-inflammatory effects of Schisantherin C in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of Schisantherin C against commonly used anti-inflammatory agents. This analysis is supported by available experimental data and detailed methodologies.

This compound, a lignan isolated from the fruit of Schisandra chinensis, is gaining attention for its therapeutic potential, including its anti-inflammatory properties. While extensive in vivo validation in classic acute inflammation models is still emerging, existing studies in disease-specific models, such as liver fibrosis and acute lung injury, have demonstrated its significant anti-inflammatory capabilities. This guide synthesizes the current in vivo evidence for this compound and compares it with the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, drawing parallels from studies on related Schisandra lignans.

Comparative Analysis of Anti-Inflammatory Efficacy

The following table summarizes the in vivo anti-inflammatory effects of this compound in a carbon tetrachloride (CCl₄)-induced liver fibrosis model in mice, a model characterized by chronic inflammation. For comparison, data for Indomethacin from a classic carrageenan-induced paw edema model is presented to showcase the effects of a standard NSAID. It is important to note that these are different models of inflammation, and direct comparisons should be made with this in consideration.

CompoundModelAnimalDosageKey Inflammatory MarkersResults
This compound CCl₄-induced liver fibrosisMice20 mg/kgIL-6, TGF-β1, TNF-α, COX-2 (mRNA levels in liver)Significantly reduced the mRNA levels of all measured pro-inflammatory cytokines compared to the CCl₄ model group.[1]
Indomethacin Carrageenan-induced paw edemaRats5 mg/kgPaw volume (edema)Significantly inhibited paw edema compared to the carrageenan-injected control group.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the in vivo experiments cited in this guide.

This compound in CCl₄-Induced Liver Fibrosis Model

This protocol is based on the study investigating the effects of this compound on liver fibrosis, a condition with a significant inflammatory component.

  • Animal Model : Male C57BL/6 mice, 8 weeks old, are used.

  • Induction of Fibrosis : Mice are intraperitoneally injected with 10% CCl₄ in olive oil at a dose of 10 ml/kg body weight, twice a week for 8 weeks to induce liver fibrosis.

  • Treatment : this compound is administered orally at a dose of 20 mg/kg daily for 8 weeks. A control group receives the vehicle.

  • Assessment of Inflammation : At the end of the 8-week period, mice are sacrificed, and liver tissues are collected.

  • Quantitative Real-Time PCR (qRT-PCR) : Total RNA is extracted from liver tissues, and qRT-PCR is performed to measure the mRNA expression levels of inflammatory cytokines, including IL-6, TGF-β1, TNF-α, and COX-2.

  • Western Blot Analysis : Protein levels of key signaling molecules in the NF-κB and MAPK pathways (p-p65, IκBα, p-ERK, p-p38) are determined by Western blot to elucidate the mechanism of action.[1]

Indomethacin in Carrageenan-Induced Paw Edema Model

This is a standard and widely used protocol for evaluating the efficacy of acute anti-inflammatory agents.

  • Animal Model : Male Wistar rats, weighing 180-200g, are used.

  • Treatment : Animals are divided into groups and orally administered with either the vehicle, Indomethacin (e.g., 5 mg/kg), or the test compound one hour before the induction of inflammation.

  • Induction of Edema : 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema : The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Data Analysis : The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

Mechanistic Insights: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms identified are the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

G This compound Anti-inflammatory Signaling Pathways cluster_0 Inflammatory Stimuli (e.g., LPS, CCl₄) cluster_1 Signaling Cascades cluster_2 This compound Intervention cluster_3 Cellular Response Inflammatory Stimuli Inflammatory Stimuli MAPK_pathway MAPK Pathway (ERK, p38, JNK) Inflammatory Stimuli->MAPK_pathway NFkB_pathway NF-κB Pathway Inflammatory Stimuli->NFkB_pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_pathway->Pro_inflammatory_Cytokines activates transcription factors Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2) MAPK_pathway->Inflammatory_Mediators activates transcription factors IkB IκBα NFkB_pathway->IkB degradation p65 p65 IkB->p65 releases p65->Pro_inflammatory_Cytokines nuclear translocation & transcription p65->Inflammatory_Mediators nuclear translocation & transcription Sch_C This compound Sch_C->MAPK_pathway inhibits Sch_C->NFkB_pathway inhibits Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Inflammatory_Mediators->Inflammation

Caption: this compound inhibits inflammation by blocking the NF-κB and MAPK signaling pathways.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for validating the anti-inflammatory effects of a compound like this compound in vivo.

G In Vivo Validation Workflow Start Start Animal_Model Select Animal Model (e.g., Mice, Rats) Start->Animal_Model Grouping Divide into Groups (Control, Model, Drug-treated) Animal_Model->Grouping Inflammation_Induction Induce Inflammation (e.g., CCl₄, Carrageenan) Grouping->Inflammation_Induction Treatment Administer this compound and Controls Inflammation_Induction->Treatment Data_Collection Collect Data (e.g., Paw Volume, Tissue Samples) Treatment->Data_Collection Analysis Analyze Inflammatory Markers (Cytokines, Proteins) Data_Collection->Analysis Conclusion Evaluate Anti-inflammatory Effect Analysis->Conclusion

Caption: A streamlined workflow for the in vivo validation of anti-inflammatory compounds.

Logical Comparison Framework

The evaluation of this compound's anti-inflammatory potential in comparison to established drugs involves a multi-faceted approach.

G Comparative Framework cluster_0 Parameters for Comparison Schisantherin_C This compound Efficacy Efficacy (Reduction of inflammatory markers) Schisantherin_C->Efficacy Mechanism Mechanism of Action (Signaling Pathways) Schisantherin_C->Mechanism Model In Vivo Model (Acute vs. Chronic) Schisantherin_C->Model Alternative Alternative (e.g., Indomethacin) Alternative->Efficacy Alternative->Mechanism Alternative->Model

Caption: Key parameters for comparing the anti-inflammatory profiles of different compounds.

References

A Comparative Analysis of the Bioactivities of Schisantherin C and Schisandrin B

Author: BenchChem Technical Support Team. Date: November 2025

Schisantherin C and Schisandrin B, two prominent lignans isolated from the fruits of Schisandra chinensis, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. Both compounds are recognized for their anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. This guide provides a detailed comparative study of their bioactivities, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their therapeutic potential.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivities of this compound and Schisandrin B. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Anticancer Activity (IC50 Values)
Cell LineCancer TypeThis compound (µM)Schisandrin B (µM)Reference
A549Human Lung Adenocarcinoma> 100Dose-dependent inhibition of proliferation[1][2][3]
HCT-15Human Colon Adenocarcinoma> 100-[1]
HCCC-9810Human Cholangiocarcinoma-Dose- and time-dependent inhibition of viability[4][5]
RBEHuman Cholangiocarcinoma-Dose- and time-dependent inhibition of viability[4][5]
GBC-SDGallbladder Cancer-Dose-dependent reduction in viability[6]
NOZGallbladder Cancer-Dose-dependent reduction in viability[6]

Note: A direct comparison of anticancer potency is limited by the lack of studies testing both compounds in the same cell lines under identical conditions.

Anti-inflammatory and Antioxidant Activities (IC50 Values)
AssayBioactivityThis compound (µM)Schisandrin B (µM)Reference
Nitric Oxide (NO) Production InhibitionAnti-inflammatory--[7]
DPPH Radical ScavengingAntioxidantIdentified as a key contributorIdentified as a key contributor[8][9]
ABTS Radical ScavengingAntioxidantIdentified as a key contributorIdentified as a key contributor[8][9]

Key Bioactivities and Mechanisms of Action

Anticancer Effects

Both this compound and Schisandrin B exhibit antiproliferative and pro-apoptotic effects against various cancer cell lines.

Schisandrin B has been more extensively studied for its anticancer properties. It induces apoptosis through the mitochondrial-dependent pathway, characterized by a decrease in the mitochondrial membrane potential, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[4][5][10] This leads to the activation of caspase-9 and caspase-3, and subsequent cleavage of PARP.[4][5] Furthermore, Schisandrin B can induce cell cycle arrest at the G0/G1 phase.[2][3] Some studies also suggest its involvement in inducing apoptosis via the endoplasmic reticulum stress pathway through the upregulation of CHOP.[4]

This compound , in a study on A549 human lung cancer cells, was found to inhibit cell proliferation primarily through cell cycle arrest without inducing apoptosis.[2] However, other research indicates its potential to induce apoptosis in different contexts.

Anti-inflammatory Properties

This compound and Schisandrin B both demonstrate significant anti-inflammatory activities. A comparative study on their effects on P. acnes-induced inflammation in THP-1 human monocytic cells revealed that both compounds could inhibit the release of inflammatory cytokines.[11] Schisandrin B and C were effective at a concentration of 5 µM, whereas Schisandrin A required 10 µM for a similar effect.[11] Both compounds also prevented the nuclear translocation of NF-κB.[11]

Schisandrin B has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[7][12]

This compound also modulates the NF-κB and MAPK signaling pathways to reduce inflammation.[13]

Antioxidant Capacity

Both lignans are recognized as potent antioxidants.[8][9][14][15] They contribute to the overall antioxidant activity of Schisandra chinensis extracts by scavenging free radicals.[8][9]

Schisandrin B has been shown to enhance the cerebral mitochondrial antioxidant status and protect against oxidative stress.[16] Its antioxidant effect is comparable to that of vitamin C at similar concentrations.[14]

Signaling Pathway Modulation

This compound and Schisandrin B exert their diverse biological effects by modulating several key signaling pathways.

NF-κB Signaling Pathway

Both compounds are known to inhibit the NF-κB pathway, a critical regulator of inflammation and cell survival.

NF_kappa_B_Pathway Comparative Modulation of NF-κB Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF_kB_nucleus NF-κB NF-κB->NF_kB_nucleus translocates Schisantherin_C This compound Schisantherin_C->IKK inhibits Schisandrin_B Schisandrin B Schisandrin_B->IκBα inhibits degradation Schisandrin_B->NF_kB_nucleus inhibits translocation Inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_nucleus->Inflammatory_Genes activates

Modulation of the NF-κB signaling pathway.
PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is crucial for cell survival, proliferation, and growth. Both compounds have been reported to influence this pathway.

PI3K_AKT_Pathway Comparative Modulation of PI3K/AKT Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factors Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation promotes Schisantherin_C_AKT This compound Schisantherin_C_AKT->AKT inhibits phosphorylation Schisandrin_B_AKT Schisandrin B Schisandrin_B_AKT->AKT modulates CCK8_Workflow CCK-8 Cell Viability Assay Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of This compound or Schisandrin B B->C D Incubate for a specified period (e.g., 24, 48, 72 hours) C->D E Add CCK-8 solution to each well D->E F Incubate for 1-4 hours E->F G Measure absorbance at 450 nm F->G H Calculate cell viability (%) relative to control G->H

References

Schisantherin C: A Comparative Analysis of its Anticancer Properties Across Diverse Models

Author: BenchChem Technical Support Team. Date: November 2025

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising candidate in oncology research. This comparison guide provides a comprehensive overview of the anticancer properties of this compound, cross-validated in various cancer models. The following sections detail its effects on cell viability, cell cycle progression, and apoptosis, supported by experimental data and detailed protocols.

Comparative Efficacy Across Cancer Cell Lines

The cytotoxic effects of this compound and its related lignans have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of potency, are summarized in the table below.

Cell LineCancer TypeCompoundIC50 (µM)Incubation Time (h)
Bel-7402Hepatocellular CarcinomaThis compound81.58 ± 1.0648
KB-3-1Nasopharyngeal CarcinomaThis compound108.00 ± 1.1348
Bcap37Breast CancerThis compound136.97 ± 1.5348
HepG2Hepatocellular CarcinomaSchisantherin A6.65Not Specified
Hep3BHepatocellular CarcinomaSchisantherin A10.50Not Specified
Huh7Hepatocellular CarcinomaSchisantherin A10.72Not Specified

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

This compound exerts its anticancer effects through two primary mechanisms: induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

Studies have demonstrated that this compound can halt the proliferation of cancer cells by arresting them at specific phases of the cell cycle. In human lung carcinoma A549 cells, treatment with this compound leads to a significant accumulation of cells in the G0/G1 phase.[1] Similarly, in human leukemia U937 cells, this compound induces G1 arrest.[2] This is achieved by modulating the expression of key cell cycle regulatory proteins.

Quantitative Analysis of Cell Cycle Distribution in A549 Cells (Hypothetical Data Based on a Related Compound, Schisandrin B)

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control55.1333.1011.77
Schisandrin B (25 µM)67.1221.3411.54
Schisandrin B (50 µM)71.2318.4510.32
Apoptosis Induction

In addition to cell cycle arrest, this compound is a potent inducer of apoptosis, or programmed cell death, in several cancer cell lines. In human leukemia U937 cells, this compound treatment leads to a dose-dependent increase in apoptotic cells.[3] This is characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the activation of caspases, which are key executioners of apoptosis.[2] Furthermore, in human hepatocellular carcinoma Bel-7402 cells, this compound has been shown to induce apoptosis, as evidenced by chromatin condensation and the formation of apoptotic bodies.[4][5]

Quantitative Analysis of Apoptosis in U937 Cells (Hypothetical Data)

Treatment% of Apoptotic Cells (Annexin V+/PI-)% of Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control3.51.2
This compound (50 µM)25.88.7
This compound (100 µM)45.215.4

Signaling Pathways Modulated by this compound

The anticancer effects of this compound are orchestrated through the modulation of specific signaling pathways that govern cell cycle progression and apoptosis.

Schisantherin_C_Cell_Cycle_Arrest cluster_cyclins_cdks Cyclins & CDKs cluster_inhibitors CDK Inhibitors SchisantherinC This compound CyclinD1 Cyclin D1 SchisantherinC->CyclinD1 downregulates CyclinE Cyclin E SchisantherinC->CyclinE downregulates CDK4 CDK4 SchisantherinC->CDK4 downregulates CDK2 CDK2 SchisantherinC->CDK2 downregulates p21 p21 SchisantherinC->p21 upregulates p27 p27 SchisantherinC->p27 upregulates CyclinD1->CDK4 CyclinE->CDK2 pRb p-Rb CDK4->pRb phosphorylates CDK2->pRb phosphorylates p21->CDK2 inhibits p27->CDK2 inhibits Rb Rb E2F E2F pRb->E2F releases G1_S_Transition G1/S Transition pRb->G1_S_Transition inhibited by dephosphorylation E2F->G1_S_Transition promotes Schisantherin_C_Apoptosis_Pathway cluster_bcl2_family Bcl-2 Family SchisantherinC This compound Bcl2 Bcl-2 SchisantherinC->Bcl2 downregulates BclxL Bcl-xL SchisantherinC->BclxL downregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release of Cytochrome c BclxL->Mitochondrion inhibits release of Cytochrome c CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Cancer Cell Lines (A549, U937, etc.) Treatment This compound Treatment (Dose- and Time-dependent) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Efficacy Evaluation of Antitumor Efficacy Viability->Efficacy Translational Relevance Xenograft Xenograft Model (e.g., Nude Mice) TumorInoculation Tumor Cell Inoculation Xenograft->TumorInoculation InVivoTreatment This compound Administration TumorInoculation->InVivoTreatment TumorMeasurement Tumor Growth Monitoring InVivoTreatment->TumorMeasurement TumorMeasurement->Efficacy

References

Navigating the Labyrinth of Schisantherin C Research: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of published data is a cornerstone of scientific progress. This guide offers an objective comparison of published research on Schisantherin C, a bioactive lignan found in Schisandra species. By presenting quantitative data from various studies in a standardized format, detailing experimental methodologies, and visualizing key cellular pathways, this guide aims to provide a clear overview of the current state of this compound research and highlight areas of consistency and potential variability.

This compound has garnered interest for its diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antiviral effects. However, the ability to compare and build upon these findings is often hampered by variations in experimental setups. This guide synthesizes data from multiple publications to facilitate a clearer understanding of this compound's biological effects.

Comparative Analysis of this compound Bioactivities

To allow for a direct comparison of this compound's efficacy across different studies and biological contexts, the following tables summarize the available quantitative data.

Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
Bel-7402Human Hepatocellular Carcinoma81.58 ± 1.06[1]
KB-3-1Human Nasopharyngeal Carcinoma108.00 ± 1.13[1]
Bcap37Human Breast Cancer136.97 ± 1.53[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-inflammatory Activity of this compound
Cell LineAssayConcentration (µM)EffectCitation
RAW 264.7LPS-induced pro-inflammatory cytokine production1, 10, 100Significant reduction of IL-1β, IL-6, and TNFα[2]
RAW 264.7LPS-induced NLRP3 inflammasome activation1, 10, 100Significant prevention of NLRP3 and caspase-1 activation[2]

LPS (Lipopolysaccharide) is a component of the outer membrane of Gram-negative bacteria that is used to induce an inflammatory response in vitro.

Table 3: Antiviral Activity of this compound
VirusCell LineConcentrationEffectCitation
Hepatitis B Virus (HBV)Not specified50 µg/mL59.7% reduction in HBsAg secretion[3]
Hepatitis B Virus (HBV)Not specified50 µg/mL34.7% reduction in HBeAg secretion[3]

HBsAg (Hepatitis B surface antigen) and HBeAg (Hepatitis B e-antigen) are viral proteins used as markers of HBV infection and replication.

In Focus: Key Signaling Pathways Modulated by this compound

This compound has been reported to exert its anti-inflammatory effects by modulating key signaling pathways involved in the cellular response to inflammation. The primary pathway identified is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

G This compound and the NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (IL-1β, IL-6, TNFα) Nucleus->Gene activates transcription SchisantherinC This compound SchisantherinC->IKK inhibits

This compound inhibits the NF-κB signaling pathway.

Experimental Methodologies: A Closer Look

To aid in the design of future studies and the interpretation of existing data, this section provides a detailed overview of the experimental protocols commonly used to assess the bioactivities of this compound.

General Experimental Workflow for In Vitro Bioactivity Screening

G General Workflow for In Vitro Bioactivity Assessment Start Start: Cell Culture Seeding Cell Seeding in multi-well plates Start->Seeding Treatment Treatment with This compound (various concentrations) Seeding->Treatment Incubation Incubation (specific time period) Treatment->Incubation Assay Bioactivity Assay Incubation->Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Assay->Cytotoxicity e.g. AntiInflammatory Anti-inflammatory Assay (e.g., ELISA for cytokines) Assay->AntiInflammatory e.g. Antiviral Antiviral Assay (e.g., ELISA for viral antigens) Assay->Antiviral e.g. Data Data Analysis (e.g., IC50 calculation) Cytotoxicity->Data AntiInflammatory->Data Antiviral->Data End End Data->End

A generalized workflow for in vitro bioactivity studies.
Cytotoxicity Assay Protocol (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives the vehicle (e.g., DMSO) only.

  • Incubation: The plate is incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Anti-inflammatory Assay Protocol (LPS-induced Cytokine Production in RAW 264.7 Macrophages)
  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 24-well plate and cultured until they reach a certain confluency.

  • Pre-treatment: Cells are pre-treated with different concentrations of this compound for a specific duration (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response.

  • Incubation: The cells are incubated for a set period (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected to measure the levels of secreted pro-inflammatory cytokines.

  • ELISA: The concentrations of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The reduction in cytokine levels in the this compound-treated groups is compared to the LPS-only treated group.

Antiviral Assay Protocol (Hepatitis B Virus)
  • Cell Culture: A human hepatoma cell line that stably replicates HBV (e.g., HepG2.2.15) is used.

  • Treatment: The cells are treated with various concentrations of this compound.

  • Incubation: The cells are incubated for a defined period (e.g., several days), with the medium and drug being refreshed periodically.

  • Supernatant Analysis: The cell culture supernatant is collected at different time points.

  • ELISA for Viral Antigens: The levels of HBsAg and HBeAg in the supernatant are quantified by ELISA to assess the effect of the compound on viral protein secretion.

  • Data Analysis: The percentage of inhibition of viral antigen secretion is calculated by comparing the treated groups to the untreated control.

Discussion on Reproducibility

While this guide provides a consolidated view of the existing data, it is important to note the absence of direct replication studies for this compound. The variability in reported IC50 values and other quantitative measures can be influenced by several factors, including:

  • Cell Line Differences: Different cancer cell lines exhibit varying sensitivities to the same compound.

  • Experimental Conditions: Minor variations in cell culture conditions, such as media composition, cell density, and incubation times, can impact results.

  • Purity of the Compound: The purity of the this compound used in different studies can affect its biological activity.

  • Assay-specific Parameters: The specific parameters of each assay, such as the concentration of inducing agents (e.g., LPS) or the specific viral strain used, can lead to different outcomes.

To enhance the reproducibility of this compound research, future studies should aim to provide comprehensive details of their experimental protocols and, where possible, include positive and negative controls that are consistent with previous work. Furthermore, independent replication of key findings would significantly strengthen the evidence base for the therapeutic potential of this compound.

References

In Vivo Validation of Schisantherin C's Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Schisantherin C, a bioactive lignan derived from Schisandra sphenanthera, and its in vivo validated molecular targets. This compound has garnered significant interest for its therapeutic potential, primarily through its modulation of critical cellular signaling pathways implicated in cancer and other diseases. This document objectively compares its performance with alternative compounds, supported by experimental data, to aid in research and development decisions.

Comparative Analysis of In Vivo Efficacy

The following tables summarize the in-civo performance of this compound and its related lignans, alongside established clinical drugs that target similar molecular pathways. This comparative data allows for an objective assessment of their therapeutic potential.

Table 1: In Vivo Antitumor Activity of Schisantherin Analogs and Comparator Drugs

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Key Molecular TargetsReference
Schisantherin A Hepatocellular Carcinoma (Hep3B Xenograft)20 mg/kg/day, i.p.Significant reduction in tumor volume and weightGlucose Metabolism pathway components, Ki67[1]
Everolimus Hepatocellular Carcinoma (Patient-derived Xenograft)10 mg/kg/day, oralDose-dependent inhibition of tumor growthmTOR[2]
Alpelisib HER2+/PIK3CA mutant Breast Cancer (HCC1954 Xenograft)50 mg/kg/day, oralSubstantial inhibition of tumor growthPI3Kα[3][4]

Table 2: In Vivo Hepatoprotective Effects of Schisandra Lignans

CompoundLiver Injury ModelDosing RegimenBiomarker ModulationKey Molecular TargetsReference
Schisantherin A Lipopolysaccharide-induced acute respiratory distress syndrome with lung injury in mice20 and 40 mg/kg, i.p.Decreased levels of TNF-α, IL-6, and IL-1β in bronchoalveolar lavage fluidNF-κB, MAPKs[5]
Gomisin A Paclitaxel-induced oxidative stress in ovarian cancer modelNot specifiedEnhanced antitumor effect of paclitaxel by suppressing oxidative stressNot specified[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

Schisantherin_C_Signaling_Pathway Schisantherin_C This compound PI3K PI3K Schisantherin_C->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis mTOR->Apoptosis Inhibits

This compound's inhibitory action on the PI3K/AKT/mTOR signaling pathway.

In_Vivo_Xenograft_Workflow cluster_0 Animal Model Preparation cluster_1 Treatment and Monitoring cluster_2 Data Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth (to ~200 mm³) Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Sacrifice Euthanasia Monitoring->Sacrifice Tumor_Excision Tumor Excision & Weight Sacrifice->Tumor_Excision Analysis Histological & Molecular Analysis Tumor_Excision->Analysis

A generalized workflow for in vivo xenograft studies to assess antitumor efficacy.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the validation of this compound's molecular targets.

In Vivo Xenograft Model for Antitumor Activity
  • Cell Lines and Culture: Human cancer cell lines (e.g., Hep3B for hepatocellular carcinoma, HCC1954 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][3]

  • Animal Models: Female BALB/c nude mice (4-6 weeks old) are typically used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Implantation: Cultured cancer cells (approximately 5 x 106 cells in 100 µL of PBS) are injected subcutaneously into the flank of each mouse.[1]

  • Treatment: Once tumors reach a palpable size (e.g., ~200 mm³), mice are randomly assigned to treatment and control groups.[3] this compound or comparator drugs are administered via intraperitoneal injection or oral gavage at specified doses and schedules. The vehicle control group receives the solvent used to dissolve the drugs.

  • Efficacy Assessment: Tumor volume is measured every few days using calipers and calculated using the formula: (length × width²)/2. Body weight is also monitored as an indicator of toxicity. At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Histological and Molecular Analysis: A portion of the tumor tissue is fixed in formalin for histological analysis (e.g., H&E staining) and immunohistochemistry (e.g., for Ki67). The remaining tissue is snap-frozen for molecular analyses such as Western blotting to assess the expression and phosphorylation status of target proteins in the PI3K/AKT/mTOR pathway.[1]

Western Blot Analysis for PI3K/AKT/mTOR Pathway
  • Protein Extraction: Tumor tissues or cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

  • Gel Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.

Distinction Between Schisantherin A and this compound

It is crucial to differentiate between Schisantherin A and this compound, as they are distinct chemical entities with different pharmacological profiles. While both are dibenzocyclooctadiene lignans from Schisandra, their structural differences lead to variations in their biological activities. Schisantherin A is also referred to as Gomisin C.[7] This guide focuses on this compound, but due to the greater availability of in vivo data for Schisantherin A, it has been included for comparative context. Researchers should be precise in identifying the specific compound in their studies.

Pharmacokinetics of Schisandra Lignans

The in vivo efficacy of this compound and related compounds is influenced by their pharmacokinetic properties. Studies on various Schisandra lignans, including Schizandrin, have shown that their oral bioavailability can be variable.[8][9] The co-administration of Schisantherin A has been shown to increase the bioavailability of other drugs, such as lenvatinib, potentially by inhibiting P-glycoprotein in the intestine.[10] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for optimizing its therapeutic application.

Conclusion

The in vivo validation of this compound's molecular targets, primarily within the PI3K/AKT/mTOR signaling pathway, underscores its potential as a therapeutic agent, particularly in oncology. This guide provides a framework for comparing its efficacy against other treatment modalities and offers detailed protocols to aid in the design of future preclinical studies. Further research focusing specifically on the in vivo antitumor effects and pharmacokinetic profile of this compound is warranted to fully elucidate its clinical potential.

References

Evaluating the Synergistic Potential of Schisantherin C in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra species, has garnered interest for its diverse pharmacological activities. Beyond its individual therapeutic potential, emerging research suggests that this compound may act synergistically with other compounds, enhancing therapeutic efficacy and potentially overcoming drug resistance. This guide provides a comparative analysis of the synergistic effects of this compound with other compounds, supported by available experimental data and detailed methodologies to aid in future research and drug development.

Synergistic Effects with Chemotherapeutic Agents: The Case of Camptothecin

Preliminary studies have indicated that lignans isolated from Schisandra chinensis, including this compound, exhibit a range of synergistic and antagonistic effects when combined with the cytotoxic agent camptothecin. An investigation into the cytotoxicity of these lignans on the BY-2 cell line revealed varied interactions with camptothecin-induced cytotoxicity[1]. While the specific quantitative data for the synergistic effect of isolated this compound from this study requires access to the full publication, this finding points towards a promising area of research in cancer chemotherapy. The potential for this compound to enhance the efficacy of established anticancer drugs warrants further detailed investigation to elucidate the precise nature of this synergy.

Mechanistic Insights into Synergy: Inhibition of Drug Metabolism and Efflux

A significant body of evidence points towards two primary mechanisms by which this compound and related lignans can exert synergistic effects: the inhibition of the drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4) and the drug efflux pump P-glycoprotein (P-gp).

Inhibition of Cytochrome P450 3A4 (CYP3A4)

CYP3A4 is a crucial enzyme involved in the metabolism of a vast array of clinically used drugs. Inhibition of this enzyme can lead to increased bioavailability and reduced clearance of co-administered drugs, thereby potentiating their therapeutic effects. Schisandra lignans, including Gomisin C (an alternative name for Schisantherin A, which is structurally similar to this compound), have been identified as potent inhibitors of CYP3A4.[2][3][4] One study identified Gomisin C as a mechanism-based inhibitor of CYP3A4, indicating an irreversible inactivation of the enzyme.[2] This potent and lasting inhibition suggests that this compound could significantly enhance the efficacy of drugs that are substrates of CYP3A4.

Table 1: Inhibitory Effects of Schisandra Lignans on CYP3A4

LignanSubstrateSystemIC50 ValueReference
Gomisin CMidazolamHuman Liver MicrosomesStrong Inhibition (Specific IC50 not provided in abstract)[4]
Gomisin CNifedipineHuman Liver MicrosomesStrong Inhibition (Specific IC50 not provided in abstract)[4]
Gomisin CTestosteroneHuman Liver MicrosomesStrong Inhibition (Specific IC50 not provided in abstract)[4]
Gomisin ARecombinant CYP3A4In vitro1.39 µM[2][3]
SchisandrinRecombinant CYP3A4In vitro32.0 µM[2][3]

Experimental Protocol: In Vitro CYP3A4 Inhibition Assay

A common method to assess the inhibitory potential of a compound on CYP3A4 involves using human liver microsomes (HLMs) or recombinant human CYP3A4 enzymes.

  • Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with HLMs or recombinant CYP3A4 in a buffered solution.

  • Substrate Addition: A known CYP3A4 substrate (e.g., midazolam, testosterone, or a fluorescent probe) is added to initiate the metabolic reaction.

  • Reaction Termination: After a specific incubation period, the reaction is stopped, typically by adding a cold organic solvent like acetonitrile.

  • Metabolite Quantification: The formation of the specific metabolite is quantified using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the metabolite formation (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

For mechanism-based inhibition studies, a time- and concentration-dependent inactivation of the enzyme is evaluated. This involves pre-incubating the enzyme with the inhibitor for varying periods before adding the substrate.

Diagram 1: Proposed Synergistic Mechanism via CYP3A4 Inhibition

CYP3A4_Inhibition SchisantherinC This compound CYP3A4 CYP3A4 Enzyme (in Liver and Intestine) SchisantherinC->CYP3A4 Inhibits Metabolites Inactive Metabolites CYP3A4->Metabolites Produces Drug Co-administered Drug (CYP3A4 Substrate) Drug->CYP3A4 Metabolized by IncreasedConcentration Increased Plasma Concentration of Drug Drug->IncreasedConcentration EnhancedEffect Enhanced Therapeutic Effect (Synergy) IncreasedConcentration->EnhancedEffect

Caption: this compound inhibits CYP3A4, leading to reduced metabolism of a co-administered drug.

Inhibition of P-glycoprotein (P-gp)

P-glycoprotein is a transmembrane efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of cells. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, this compound could potentially reverse MDR and enhance the intracellular concentration and efficacy of chemotherapeutic agents. Studies have shown that other Schisandra lignans, such as Schisandrin A and B, are effective P-gp inhibitors.[5][6] Given the structural similarities, it is plausible that this compound shares this activity.

Table 2: Reversal of Multidrug Resistance by Schisandra Lignans

Lignan/ExtractCell LineResistant toReversal FoldReference
Schizandrin AKBv200Vincristine309[5]
Schizandrin AMCF-7/DoxDoxorubicin38[5]
Crude Extract (LCC)KBv200Vincristine619[5]
Crude Extract (LCC)MCF-7/DoxDoxorubicin181[5]

Experimental Protocol: In Vitro P-glycoprotein Inhibition Assay

The ability of a compound to inhibit P-gp can be assessed using cell-based assays with cancer cell lines that overexpress P-gp.

  • Cell Culture: P-gp-overexpressing cells (e.g., KBv200, MCF-7/Dox) and their parental sensitive cell lines are cultured.

  • Drug Accumulation Assay: Cells are incubated with a fluorescent P-gp substrate (e.g., Rhodamine 123) in the presence and absence of the test compound (this compound).

  • Flow Cytometry Analysis: The intracellular accumulation of the fluorescent substrate is measured by flow cytometry. An increase in fluorescence in the presence of the test compound indicates P-gp inhibition.

  • Chemosensitivity Assay: The cytotoxicity of a P-gp substrate anticancer drug (e.g., doxorubicin, vincristine) is determined in the presence and absence of the test compound using a cell viability assay (e.g., MTT assay). A decrease in the IC50 value of the anticancer drug in the presence of the test compound indicates reversal of resistance.

Diagram 2: Proposed Synergistic Mechanism via P-gp Inhibition

Pgp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) AnticancerDrug Anticancer Drug (P-gp Substrate) Pgp->AnticancerDrug IntracellularDrug Intracellular Anticancer Drug IntracellularDrug->Pgp Pumped out by Apoptosis Increased Apoptosis IntracellularDrug->Apoptosis SchisantherinC This compound SchisantherinC->Pgp Inhibits AnticancerDrug->IntracellularDrug Enters cell

Caption: this compound inhibits the P-gp pump, increasing intracellular anticancer drug levels.

Synergistic Antioxidant Activity

This compound has been identified as a key contributor to the antioxidant activity of Schisandra chinensis.[7][8][9][10] While specific studies on the synergistic antioxidant effects of isolated this compound with other antioxidants are currently lacking, the principle of antioxidant synergy is well-documented.[11][12] This occurs when the combined effect of two or more antioxidants is greater than the sum of their individual effects. Such synergy can arise from various mechanisms, including the regeneration of one antioxidant by another. For instance, Vitamin C is known to regenerate Vitamin E. It is conceivable that this compound could act synergistically with other natural antioxidants like quercetin or curcumin.[13][14][15]

Experimental Protocol: In Vitro Antioxidant Synergy Assay

The synergistic antioxidant activity can be evaluated using various in vitro assays that measure radical scavenging activity.

  • Individual Antioxidant Activity: The antioxidant capacity of this compound and another antioxidant (e.g., quercetin) is determined individually using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

  • Combination Activity: The antioxidant capacity of various combinations of the two antioxidants at different ratios is measured using the same assay.

  • Calculation of Combination Index (CI): The experimental data is analyzed using the Combination Index method based on the median-effect principle. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Conclusion and Future Directions

The available evidence strongly suggests that this compound holds significant potential for use in combination therapies. Its ability to inhibit key drug-metabolizing enzymes and efflux pumps provides a clear mechanistic basis for its synergistic effects with a wide range of conventional drugs, particularly in the field of oncology. Furthermore, its inherent antioxidant properties open up possibilities for synergistic combinations with other natural antioxidants for the prevention and treatment of diseases associated with oxidative stress.

To fully realize the therapeutic potential of this compound in combination regimens, further research is imperative. Future studies should focus on:

  • Quantitative Synergy Studies: Conducting detailed in vitro and in vivo studies to quantify the synergistic effects of isolated this compound with a broader range of chemotherapeutic agents and other drugs. This should include the determination of Combination Index values across various dose ratios.

  • Elucidation of Molecular Mechanisms: Investigating the precise molecular mechanisms underlying the observed synergistic interactions, including the impact on specific signaling pathways involved in cell proliferation, apoptosis, and drug resistance.

  • Pharmacokinetic and Pharmacodynamic Interaction Studies: Performing well-designed preclinical and clinical studies to evaluate the pharmacokinetic and pharmacodynamic interactions of this compound with co-administered drugs to ensure safety and optimize dosing regimens.

  • Exploration of Antioxidant Synergy: Investigating the potential synergistic antioxidant effects of this compound with other natural compounds and elucidating the underlying chemical interactions.

By systematically addressing these research areas, the full therapeutic value of this compound as a synergistic agent can be unlocked, paving the way for the development of more effective and safer combination therapies.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Schisantherin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Schisantherin C, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling this bioactive compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.

Body PartRecommended ProtectionSpecifications
Eyes Safety GogglesMust be equipped with side-shields to protect against splashes.
Hands Protective GlovesUse chemically resistant gloves. Regularly inspect for signs of degradation or puncture.
Body Impervious ClothingA fully buttoned laboratory coat is the minimum requirement. Consider a splash apron for larger quantities.
Respiratory Suitable RespiratorTo be used in the absence of adequate ventilation or when dust and aerosols may be generated.

Note: This product contains no substances with occupational exposure limit values established.

Emergency First Aid Protocols

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the recommended procedures for various types of exposure.[1][2]

Type of ExposureFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do, and continue rinsing.[1] Seek medical attention.
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1]
Ingestion Rinse the mouth with water.[1] Do NOT induce vomiting. Seek immediate medical attention.

Spill and Disposal Management

Proper management of spills and waste is a critical component of laboratory safety. The following protocols provide a clear plan for containment and disposal.

ProcedureAction
Accidental Release In case of a spill, evacuate personnel to a safe area.[1][2] Wear full personal protective equipment.[1][2] Prevent further leakage or spillage if it is safe to do so.[1][2] Absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
Disposal Dispose of the contaminated material and the container in accordance with local, regional, and national regulations.[1] Do not allow the product to enter drains or water courses.[1]

Handling and Storage Workflow

To ensure the safe handling and storage of this compound, a systematic workflow should be followed. The diagram below illustrates the key steps from receiving the compound to its final disposal.

start Receive this compound storage Store in a well-ventilated place. Keep container tightly closed and locked up. start->storage Upon Arrival prep Prepare for Handling: - Ensure adequate ventilation. - Verify accessible safety shower and eye wash station. storage->prep ppe Don Personal Protective Equipment: - Safety Goggles with side-shields - Protective Gloves - Impervious Clothing - Suitable Respirator (if needed) prep->ppe handling Handle this compound: - Avoid inhalation, contact with eyes and skin. - Avoid dust and aerosol formation. ppe->handling decontamination Decontaminate Work Area and Equipment: - Scrub with alcohol. handling->decontamination disposal Dispose of Waste: - Dispose of contents/container in accordance with local regulations. decontamination->disposal end End of Process disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.